Technical Documentation Center

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-3-phenoxypropanoicacidhydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride – Safety, Handling, and Application Guidelines

Executive Summary (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, frequently designated as O-Phenyl-L-serine hydrochloride, is a highly valuable non-natural amino acid derivative utilized in rational drug design and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride, frequently designated as O-Phenyl-L-serine hydrochloride, is a highly valuable non-natural amino acid derivative utilized in rational drug design and peptidomimetics [1]. By introducing a bulky, hydrophobic phenoxy side chain, this building block imposes strict conformational constraints on peptide backbones, enhancing binding affinity to lipophilic target pockets and increasing resistance to proteolytic degradation.

This whitepaper provides an authoritative framework for researchers and drug development professionals, detailing the physicochemical profile, stringent safety protocols (SDS), and self-validating experimental workflows required to successfully handle and incorporate this compound into Solid Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Analysis

The hydrochloride salt form (CAS: 316833-42-8) is overwhelmingly preferred in laboratory settings over its zwitterionic free base (CAS: 59123-22-7) [2]. The protonation of the primary amine significantly enhances the compound's aqueous solubility and prevents premature oxidative degradation during long-term storage.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (S)-2-Amino-3-phenoxypropanoic acid hydrochloride
Common Synonyms O-Phenyl-L-serine hydrochloride
CAS Registry Number 316833-42-8 [1]
Free Base CAS Number 59123-22-7 [2]
Molecular Formula C₉H₁₂ClNO₃
Molecular Weight 217.65 g/mol
SMILES String NC(O)=O.Cl
Structural Reactivity Profile

Understanding the specific reactivity zones of the molecule is critical for predicting its behavior during synthesis and storage. The phenoxy ether linkage is generally stable under physiological conditions but requires careful monitoring during strong acid cleavage steps in SPPS to prevent ether hydrolysis.

G Core (S)-2-Amino-3-phenoxypropanoic acid hydrochloride Amino Ammonium Group (-NH3+) Target for N-protection Core->Amino Reactivity 1 Carboxyl Carboxyl Group (-COOH) Target for activation Core->Carboxyl Reactivity 2 Phenoxy Phenoxy Side Chain Provides steric bulk Core->Phenoxy Structural Trait

Caption: Structural reactivity profile of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride.

Toxicological Data & Safety Data Sheet (SDS) Guidelines

As a biologically active, non-natural amino acid salt, (S)-2-Amino-3-phenoxypropanoic acid hydrochloride requires strict adherence to GHS safety protocols.

Mechanistic Toxicology

The primary hazard associated with this compound stems from its hydrochloride nature. Upon contact with ambient moisture on the skin, ocular mucosa, or respiratory tract, the salt dissociates, releasing localized hydrochloric acid equivalents. This localized pH drop causes rapid protein denaturation in the epidermis and mucosal membranes, manifesting as acute irritation [3].

Table 2: GHS Safety Classification & Handling

Hazard ClassCategoryHazard StatementPrecautionary Protocol
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280: Wear protective gloves/clothing.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.
STOT - Single Exposure Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas.
Environmental Controls & Storage Logistics
  • Storage Conditions: Must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon).

  • Causality: While the molecule lacks highly oxidation-prone functional groups (e.g., thiols), the ambient moisture can cause the hygroscopic HCl salt to clump. This alters the local molarity and weight-to-mol ratio, leading to catastrophic stoichiometric failures during precise peptide coupling reactions. Furthermore, basic impurities in standard air can slowly catalyze the racemization of the alpha-proton over extended periods.

Experimental Workflow: SPPS Incorporation Protocol

Because the compound is supplied as a hydrochloride salt, the primary amine is protonated ( −NH3+​ ). It cannot act as a nucleophile in its native state and must be neutralized and protected prior to integration into an SPPS workflow.

Workflow Prep 1. Preparation Neutralize HCl salt Protect 2. Protection Fmoc-OSu reaction Prep->Protect pH 8-9 Activate 3. Activation HATU/HOAt in DMF Protect->Activate Purified Fmoc-AA Couple 4. Coupling SPPS Integration Activate->Couple Active Ester

Caption: Step-by-step workflow for incorporating the amino acid into SPPS.

Step-by-Step Methodology: Fmoc-Protection

To utilize this amino acid in standard Fmoc-SPPS, it must first be converted to Fmoc-(S)-2-Amino-3-phenoxypropanoic acid.

  • Dissolution & Neutralization:

    • Action: Dissolve 1.0 equivalent of the HCl salt in a 1:1 mixture of 10% Na2​CO3​ (aq) and 1,4-dioxane.

    • Causality: The aqueous base neutralizes the hydrochloride salt, generating the free amine required for nucleophilic attack. Dioxane ensures the solubilization of the increasingly hydrophobic intermediate as the reaction progresses.

    • Self-Validation Check: Verify the solution pH is strictly between 8.5 and 9.0 using pH paper. A lower pH indicates incomplete neutralization, which will stall the subsequent protection step.

  • Reagent Addition:

    • Action: Chill the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of Fmoc-OSu dropwise over 15 minutes.

    • Causality: Chilling the reaction minimizes competing side reactions, specifically the base-catalyzed hydrolysis of Fmoc-OSu into inactive Fmoc-OH.

  • Reaction Monitoring:

    • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Spray with ninhydrin stain and heat. The complete disappearance of the ninhydrin-positive baseline spot (primary amine) confirms 100% conversion.

  • Workup & Isolation:

    • Action: Wash the aqueous layer twice with diethyl ether to extract unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl, then extract three times with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

    • Causality: Acidification protonates the carboxylate group, rendering the Fmoc-protected amino acid neutrally charged and highly soluble in the organic phase (ethyl acetate) for easy recovery.

References

Exploratory

A Technical Guide to (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride: Synthesis, Characterization, and Spectroscopic Analysis

Introduction (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, a derivative of the aromatic amino acid phenylalanine, represents a class of compounds of significant interest to researchers in drug discovery and developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride, a derivative of the aromatic amino acid phenylalanine, represents a class of compounds of significant interest to researchers in drug discovery and development. Its structure, combining a chiral amino acid backbone with a phenoxy ether linkage, offers a versatile scaffold for the synthesis of novel therapeutic agents and chemical probes. This guide provides an in-depth technical overview of this compound, addressing the complexities of its identification, synthesis, and detailed spectroscopic characterization. As a non-proteinogenic amino acid, its unique properties can be leveraged to create peptides with enhanced stability or novel biological activities. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's properties and the practical aspects of its handling and analysis.

Compound Identification and CAS Number

A critical first step in the characterization of any chemical compound is its unambiguous identification through a Chemical Abstracts Service (CAS) number. It is important to note that a specific CAS number for (S)-2-Amino-3-phenoxypropanoic acid hydrochloride is not readily found in major chemical databases. This is not uncommon for a specialized, non-commercial compound. Instead, researchers should reference the CAS numbers of the parent free amino acid:

Compound NameCAS Number
(S)-2-Amino-3-phenoxypropanoic acid316833-42-8
2-Amino-3-phenoxypropanoic acid (unspecified stereochemistry)59123-22-7

When documenting research involving the hydrochloride salt, it is best practice to cite the CAS number of the free (S)-amino acid and explicitly state that the material used is the hydrochloride salt.

Synthesis and Preparation

The synthesis of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride can be approached in a two-step process: the synthesis of the parent amino acid followed by its conversion to the hydrochloride salt. A plausible and efficient method for the enantioselective synthesis of the parent amino acid is the Williamson ether synthesis, a well-established and versatile method for forming ethers.[1][2][3][4] This can be followed by a straightforward acidification to yield the desired hydrochloride salt.

Part 1: Synthesis of (S)-2-Amino-3-phenoxypropanoic Acid

This procedure utilizes an N-protected L-serine derivative as the starting material to maintain the desired (S)-stereochemistry.

Protocol:

  • Protection of L-Serine: Begin by protecting the amino group of L-serine, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent its reaction in the subsequent step.

  • Williamson Ether Synthesis:

    • In a suitable aprotic solvent (e.g., dry DMF or THF), deprotonate the hydroxyl group of the N-Boc-L-serine derivative using a strong base such as sodium hydride (NaH).

    • To the resulting alkoxide, add a phenoxide source, such as phenol, that has been activated with a suitable leaving group, or more directly, use a reagent like triphenylphosphine/diethyl azodicarboxylate (Mitsunobu reaction conditions) with phenol. A more classical Williamson approach would involve converting the hydroxyl of the serine derivative to a good leaving group (e.g., a tosylate) and then reacting it with sodium phenoxide.

  • Deprotection: Once the ether linkage is formed, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (S)-2-Amino-3-phenoxypropanoic acid.

  • Purification: The crude product should be purified, for example, by recrystallization or column chromatography, to obtain the pure free amino acid.

Part 2: Preparation of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride

The conversion of the free amino acid to its hydrochloride salt is a standard and generally high-yielding procedure.[5]

Protocol:

  • Dissolve the purified (S)-2-Amino-3-phenoxypropanoic acid in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution. The HCl gas can be generated by the dropwise addition of concentrated sulfuric acid to sodium chloride.[5]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Dry the product under vacuum to yield (S)-2-Amino-3-phenoxypropanoic acid hydrochloride as a solid.

G cluster_synthesis Synthesis Workflow L_Serine L-Serine Protected_Serine N-Boc-L-Serine L_Serine->Protected_Serine Boc Protection Phenoxy_AA_protected N-Boc-(S)-2-Amino-3-phenoxypropanoic acid Protected_Serine->Phenoxy_AA_protected Williamson Ether Synthesis Free_AA (S)-2-Amino-3-phenoxypropanoic Acid Phenoxy_AA_protected->Free_AA Acidic Deprotection HCl_Salt (S)-2-Amino-3-phenoxypropanoic Acid HCl Free_AA->HCl_Salt HCl Gas in Ether

Caption: Synthetic workflow for (S)-2-Amino-3-phenoxypropanoic acid hydrochloride.

Spectroscopic Data and Interpretation

As no published spectra are readily available for this specific compound, the following sections provide predicted spectroscopic data based on the known effects of the functional groups present in the molecule. These predictions are grounded in the fundamental principles of NMR, IR, and mass spectrometry and are supported by data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of the chiral center and the aromatic ring. The spectrum would ideally be recorded in a solvent such as D₂O or DMSO-d₆. In D₂O, the acidic protons (amine and carboxylic acid) will exchange with deuterium and will not be observed.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.5m2HAr-H (meta)Aromatic protons in the meta position of the phenoxy group.
~7.0-7.2m3HAr-H (ortho, para)Aromatic protons in the ortho and para positions of the phenoxy group.
~4.5dd1Hα-CHThe proton on the chiral carbon, coupled to the two β-protons.
~4.2-4.4m2Hβ-CH₂The two diastereotopic protons on the carbon adjacent to the phenoxy group.

Causality Behind Predictions: The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the ether oxygen. The α-proton is shifted downfield due to the adjacent electron-withdrawing amino and carboxyl groups. The β-protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Chemical Shift (ppm)AssignmentRationale
~170-175C=OCarboxylic acid carbon.
~157-160Ar-C (ipso)The aromatic carbon directly attached to the ether oxygen.
~130Ar-CH (para)The para-carbon of the phenoxy group.
~122Ar-CH (meta)The meta-carbons of the phenoxy group.
~115Ar-CH (ortho)The ortho-carbons of the phenoxy group.
~68-72β-CH₂The carbon of the methylene group attached to the phenoxy group.
~55-60α-CHThe chiral carbon attached to the amino group.

Causality Behind Predictions: The chemical shifts are predicted based on standard values for amino acids and aromatic ethers. The ipso-carbon of the phenoxy group is significantly deshielded due to the direct attachment of the electronegative oxygen atom. The carboxylic acid carbon appears at the most downfield position. Online prediction tools can provide more refined estimates.[6][7]

FTIR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule. The hydrochloride form will have distinct features compared to the free amino acid.[4]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-2500BroadO-H and N⁺-H stretchBroad absorption due to hydrogen bonding of the carboxylic acid and the ammonium group.
~3030MediumAr C-H stretchAromatic C-H stretching vibrations.
~2950MediumAliphatic C-H stretchStretching vibrations of the α-CH and β-CH₂ groups.
~1730StrongC=O stretchCarbonyl stretch of the carboxylic acid, shifted to a higher wavenumber compared to the zwitterionic form.
~1600, ~1480Medium-StrongC=C stretchAromatic ring skeletal vibrations.
~1240StrongC-O-C stretch (asymmetric)Asymmetric stretching of the aryl-alkyl ether.
~1040MediumC-O-C stretch (symmetric)Symmetric stretching of the aryl-alkyl ether.

Causality Behind Predictions: The presence of the ammonium hydrochloride will result in a broad N⁺-H stretching band. The carboxylic acid C=O stretch will be at a higher frequency than in the zwitterionic free amino acid due to the absence of the carboxylate anion.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Expected [M+H]⁺: The protonated molecule will be observed at m/z corresponding to the molecular weight of the free amino acid plus the mass of a proton. The molecular formula of the free amino acid is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . Therefore, the expected [M+H]⁺ ion would be at approximately m/z 182.08.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (as COOH or H₂O + CO).

    • Cleavage of the Cα-Cβ bond.

    • Fragmentation of the phenoxy group.

Experimental Protocols for Spectroscopic Analysis

To ensure data quality and reproducibility, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer frequency: 400 MHz or higher for better resolution.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer frequency: 100 MHz or higher.

    • Proton decoupling: Broadband decoupling.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

FTIR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrument Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum should be collected before scanning the sample.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to purify the sample before it enters the mass spectrometer.

  • Mass Spectrometer Parameters (ESI+):

    • Ionization mode: Electrospray ionization, positive ion mode.

    • Scan range: m/z 50-500.

    • Capillary voltage, cone voltage, and other source parameters should be optimized for the specific instrument and compound.

    • For fragmentation studies, tandem mass spectrometry (MS/MS) should be performed on the [M+H]⁺ ion.

G cluster_analysis Analytical Workflow Sample (S)-2-Amino-3-phenoxypropanoic Acid HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (LC-MS) Sample->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Sources

Foundational

Pharmacokinetics of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride derivatives

An In-Depth Technical Guide to the Pharmacokinetics of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride Derivatives Introduction (S)-2-Amino-3-phenoxypropanoic acid and its derivatives represent a class of compounds wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride Derivatives

Introduction

(S)-2-Amino-3-phenoxypropanoic acid and its derivatives represent a class of compounds with significant potential in drug discovery, drawing interest for a variety of therapeutic applications. The phenoxypropionic acid moiety is a key structural feature in several existing drugs.[1] A thorough understanding of their pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental to the successful development of safe and efficacious drug candidates. This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the pharmacokinetics of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride derivatives, synthesized from established principles and field-proven insights for researchers, scientists, and drug development professionals.

Due to the limited availability of specific experimental data for (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in the public domain, this guide establishes a robust framework for its investigation. The principles and protocols detailed herein are based on studies of structurally related phenoxypropanoic acid and amino acid derivatives, providing a predictive and methodological blueprint for generating a comprehensive pharmacokinetic profile.

Predicted ADME Profile: An In Silico Starting Point

Computational modeling serves as a crucial first step in modern drug development, offering predictions of a compound's molecular and pharmacokinetic properties.[1][2] For the phenoxypropanoic acid scaffold, in silico tools can predict how various chemical modifications—such as amidation, esterification, or the addition of heterocyclic groups—may alter the ADME profile.[1][2]

These predictive studies suggest that the core phenoxypropanoic acid structure possesses favorable characteristics for oral bioavailability.[1][2] The presence of the carboxylic acid group generally enhances water solubility, which can improve absorption.[1] However, derivatization can significantly impact key parameters like lipophilicity, plasma protein binding, and permeability across biological membranes, including the blood-brain barrier.[1] For instance, amidation has been predicted to decrease lipophilicity and plasma protein binding, which could alter the distribution and clearance of the compound.[1]

Absorption: The Journey into the System

For orally administered drugs, absorption is the process by which the compound moves from the gastrointestinal tract into the bloodstream. The amino acid-like structure of (S)-2-Amino-3-phenoxypropanoic acid suggests the potential for involvement of amino acid transporters in its absorption, which could enhance its uptake.[3]

Key Parameters to Determine:
  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Cmax: The maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

Distribution: Reaching the Target

Once in the bloodstream, a drug is distributed to various tissues throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and regional blood flow.

Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin for acidic compounds, is a critical determinant of its pharmacokinetic behavior.[4] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[5] Therefore, determining the free fraction is essential at various stages of drug development.[5]

  • Significance: High plasma protein binding can act as a reservoir, potentially prolonging the drug's half-life.[6] Conversely, only the unbound drug can cross biological membranes to reach its site of action.

Volume of Distribution (Vd)

This parameter relates the amount of drug in the body to the concentration of the drug in the blood or plasma. A large Vd indicates that the drug is extensively distributed into tissues, while a small Vd suggests it is largely confined to the bloodstream.

Metabolism: Biotransformation Pathways

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver.[7] This process typically converts lipophilic compounds into more polar, water-soluble metabolites that can be more easily excreted. Drug metabolism is broadly categorized into Phase I and Phase II reactions.[8]

Phase I Metabolism

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug.[8] For phenoxypropanoic acid derivatives, likely Phase I pathways include:

  • Oxidation: Mediated primarily by cytochrome P450 (CYP450) enzymes, this can involve hydroxylation of the aromatic ring or alkyl side chain.[7]

  • Hydrolysis: If the derivatives contain ester or amide linkages, these can be cleaved by esterases or amidases.[7]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility for excretion.[7] Potential Phase II pathways for this class of compounds include:

  • Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl or carboxyl groups.[9]

  • Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids like glycine.

The following diagram illustrates the potential metabolic pathways for a generic (S)-2-Amino-3-phenoxypropanoic acid derivative.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent_Compound (S)-2-Amino-3-phenoxypropanoic acid derivative Oxidized_Metabolite Oxidized Metabolite (e.g., Aromatic Hydroxylation) Parent_Compound->Oxidized_Metabolite CYP450 Enzymes Hydrolyzed_Metabolite Hydrolyzed Metabolite (if ester/amide present) Parent_Compound->Hydrolyzed_Metabolite Esterases/Amidases Amino_Acid_Conjugate Amino Acid Conjugate Parent_Compound->Amino_Acid_Conjugate N-Acyltransferases Glucuronide_Conjugate Glucuronide Conjugate Oxidized_Metabolite->Glucuronide_Conjugate UGTs Hydrolyzed_Metabolite->Glucuronide_Conjugate UGTs Excretion Urinary / Biliary Excretion Glucuronide_Conjugate->Excretion Amino_Acid_Conjugate->Excretion

Caption: Potential metabolic pathways for (S)-2-Amino-3-phenoxypropanoic acid derivatives.

Excretion: Elimination from the Body

The final stage of pharmacokinetics is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile and feces). The physicochemical properties of the metabolites, particularly their water solubility, will dictate the primary route of excretion.

Experimental Protocols for Pharmacokinetic Characterization

A combination of in vitro and in vivo studies is essential for a comprehensive pharmacokinetic evaluation.

In Vitro Assays

These assays provide early insights into a compound's metabolic stability and potential for drug-drug interactions.

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a rich complement of Phase I and some Phase II enzymes.[8][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)[9]

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard for quenching the reaction and for analytical quantification

Procedure:

  • Prepare a working solution of the test compound in the incubation buffer.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with internal standard) to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[11]

  • Calculate the percentage of the parent compound remaining at each time point and determine the half-life and intrinsic clearance.

Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.[5]

Objective: To determine the fraction of the test compound that is unbound (fu) in plasma.

Materials:

  • Equilibrium dialysis apparatus with semi-permeable membranes

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound

Procedure:

  • Spike the human plasma with the test compound at a known concentration.

  • Load the spiked plasma into one chamber of the dialysis cell and an equal volume of PBS into the other chamber, separated by the semi-permeable membrane.

  • Incubate the apparatus at 37°C with gentle rotation for a sufficient time to reach equilibrium (typically 4-6 hours).[5]

  • After incubation, take samples from both the plasma and the buffer chambers.

  • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Studies

Animal models are used to understand the complete pharmacokinetic profile of a compound in a living system.[12]

This study provides key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Objective: To determine bioavailability, clearance, volume of distribution, and half-life.

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

Procedure:

  • Compound Formulation and Administration:

    • IV Administration: Dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Administration: Suspend the compound in a vehicle like 0.5% carboxymethylcellulose and administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or a cannulated vessel) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin®) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key parameters such as AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), t½ (half-life), Cmax, Tmax, and F (Bioavailability).

The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.

In_Vivo_PK_Workflow Start Start: In Vivo PK Study Dosing Dose Administration (IV and PO routes) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis of Plasma Samples Processing->Analysis Data_Analysis Pharmacokinetic Analysis (NCA) Analysis->Data_Analysis End End: Determine PK Parameters Data_Analysis->End

Caption: Workflow for an in vivo pharmacokinetic study.

Data Presentation and Interpretation

The quantitative data generated from these studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Representative In Vitro Pharmacokinetic Data
ParameterAssaySpeciesResultInterpretation
t½ (min) Metabolic StabilityHuman[Data]Indicates how quickly the compound is metabolized by liver enzymes.
CLint (µL/min/mg) Metabolic StabilityHuman[Data]Intrinsic clearance helps in predicting hepatic clearance in vivo.
Fraction Unbound (fu) Plasma Protein BindingHuman[Data]The percentage of the drug that is free and pharmacologically active.
Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) [Data][Data]
Tmax (h) [Data][Data]
AUC₀-inf (ng*h/mL) [Data][Data]
t½ (h) [Data][Data]
CL (mL/min/kg) [Data]-
Vd (L/kg) [Data]-
Bioavailability (%F) -[Data]

Conclusion

References

  • Swapna B, Shaheen Begum, Arifa Begum, Sujatha D, Bharathi K. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 347-353. [Link]

  • QPS. (n.d.). Plasma Protein Binding. QPS. [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
  • Nowak, J., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(23), 8235. [Link]

  • Kumar, S., & S, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

  • Ma, H., & Zheng, W. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 8(4), 101. [Link]

  • Taylor & Francis Online. (n.d.). Plasma protein binding – Knowledge and References. [Link]

  • Ayon, N. J., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 239. [Link]

  • Słoczyńska, K., et al. (2020). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 10(49), 29334-29348. [Link]

  • Scholars Middle East Publishers. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. [Link]

  • Gessas, R. S., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2319. [Link]

  • Majgier-Baranowska, H., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(8), 4038-4055. [Link]

  • Gardiner, P., et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(8), 868-875. [Link]

  • Michalska, K., & Tabecka-Lonczynska, A. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Clinical Laboratory Sciences, 58(7), 473-496. [Link]

  • SpringerLink. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. [Link]

  • Abinaya, M., Mohan, S., & Nagarajan, A. (2025). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Addiction & Health, 17(2). [Link]

  • Li, M., et al. (2024). Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT 2A Receptor Antagonist and Inverse Agonist for Parkinson's Disease. Pharmaceuticals, 17(5), 606. [Link]

  • Perrett, D. (1994). Quantitative Methods for Amino Acid Analysis in Biological Fluids. Acta Paediatrica, 83(s407), 53-59. [Link]

  • PubChem. (n.d.). CID 66621998. [Link]

  • NextSDS. (n.d.). 3-amino-2-phenoxypropanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Howei. (n.d.). CAS 316833-42-8 | (2S)-2-amino-3-phenoxypropanoic acid,95%. [Link]

  • BC Cancer Research. (n.d.). In Vivo Pharmacology | Experimental Therapeutics. [Link]

  • Yi, F., et al. (2017). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 10, 156. [Link]

  • Google Patents. (n.d.).
  • Deshmukh, M., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 12(4), 655-664. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Scientific Rationale (S)-2-Amino-3-phenoxypropanoic acid—commonly referred to as O -phenyl-L-serine or β -phenoxyalanine—is a highly valuable non-proteinogenic amino acid used in advanced peptidomimetic dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(S)-2-Amino-3-phenoxypropanoic acid—commonly referred to as O -phenyl-L-serine or β -phenoxyalanine—is a highly valuable non-proteinogenic amino acid used in advanced peptidomimetic drug design. The incorporation of its bulky, rigid, aromatic ether side chain into a peptide backbone serves multiple therapeutic functions: it enhances proteolytic stability, restricts local backbone conformation, and introduces a unique pharmacophore capable of robust π−π and hydrophobic interactions.

However, utilizing this compound in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • Lack of N- α Protection: Commercially, it is supplied as a free amino acid hydrochloride salt. It cannot be directly incorporated into iterative SPPS without prior neutralization and N- α -protection.

  • Steric Hindrance: The bulky β -phenoxy group creates a dense steric environment around the α -carbon, which severely impedes standard amide bond formation and increases the risk of sequence deletions.

This application note provides a comprehensive, self-validating methodology for the pre-SPPS Fmoc-protection of the hydrochloride salt, followed by optimized protocols for its high-efficiency coupling onto a resin-bound peptide.

Quantitative Data: Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physical properties of the starting material to ensure proper solvent selection and stoichiometric calculations.

Table 1: Physicochemical Properties of the Starting Material

PropertyValue / Description
Chemical Name (S)-2-Amino-3-phenoxypropanoic acid hydrochloride
Synonyms O -Phenyl-L-serine HCl, β -Phenoxyalanine HCl
Molecular Formula C9H11NO3 · HCl
Molecular Weight 217.65 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol; Soluble in DMF only after neutralization

Phase 1: Pre-SPPS Fmoc Protection Workflow

Causality & Mechanistic Insights

In iterative Fmoc-SPPS, the α -amino group of the incoming amino acid must be temporarily masked to prevent uncontrolled polymerization. Because the starting material is a hydrochloride salt, the amine is protonated ( −NH3+​ ) and nucleophilically inert.

The addition of sodium carbonate ( Na2​CO3​ ) serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine, and it buffers the aqueous/organic biphasic system to a mildly basic pH (~9.0). This pH is optimal for driving the reaction with 9-fluorenylmethyl N -succinimidyl carbonate (Fmoc-OSu). Fmoc-OSu is explicitly chosen over Fmoc-Cl because it is less reactive, thereby significantly reducing the formation of Fmoc-dipeptide byproducts and preventing the premature hydrolysis of the protecting group .

Protocol 1: Synthesis of Fmoc-(S)-2-Amino-3-phenoxypropanoic Acid

This protocol is a self-validating system utilizing in-process TLC monitoring.

  • Dissolution & Neutralization: Dissolve 10.0 mmol of (S)-2-Amino-3-phenoxypropanoic acid HCl in 20 mL of distilled water. Slowly add 25.0 mmol (2.5 eq) of Na2​CO3​ .

    • Causality: The excess base ensures complete neutralization of the HCl salt and establishes the required alkaline environment for the subsequent acylation.

  • Fmoc-OSu Addition: Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 20 mL of acetone. Add this organic solution dropwise to the aqueous amino acid solution while stirring at 0 °C in an ice bath.

    • Causality: Dropwise addition at 0 °C suppresses the competing side reaction of Fmoc-OSu hydrolysis into Fmoc-OH.

  • Reaction & Validation: Allow the biphasic mixture to warm to room temperature and stir for 12 hours.

    • Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Spray with ninhydrin; the complete disappearance of the ninhydrin-positive (purple) starting material confirms 100% amine conversion.

  • Extraction & Acidification: Wash the aqueous mixture with diethyl ether (2 x 20 mL) to extract unreacted Fmoc-OSu and fluorenyl byproducts. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate or form a cloudy suspension.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield Fmoc-(S)-2-Amino-3-phenoxypropanoic acid as a white solid.

FmocProtection A (S)-2-Amino-3-phenoxypropanoic Acid HCl B Neutralization (Na2CO3, H2O/Acetone) A->B Step 1 C Fmoc-OSu Addition (Stir 12h, RT) B->C Step 2 D Acidification & Extraction (HCl, EtOAc) C->D Step 3 E Fmoc-(S)-2-Amino-3- phenoxypropanoic Acid D->E Step 4

Workflow for the N-alpha-Fmoc protection of the amino acid hydrochloride salt.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Mechanistic Insights

The β -phenoxy side chain creates significant steric bulk. Standard carbodiimide/HOBt or HBTU coupling protocols often fail to achieve complete acylation, leading to truncated deletion sequences. Furthermore, prolonged coupling times with weak activating agents increase the risk of base-catalyzed epimerization via an oxazolone intermediate.

To overcome this, we utilize HATU or the DIC/OxymaPure system. HATU contains a nitrogen atom at the 7-position of its benzotriazole ring, which exerts a powerful neighboring group effect. This nitrogen hydrogen-bonds with the incoming resin-bound amine, perfectly orienting it for nucleophilic attack. This drastically accelerates the reaction and suppresses oxazolone-mediated epimerization . Alternatively, DIC/OxymaPure provides a highly efficient, non-explosive, and cost-effective method for hindered residues, matching or exceeding the performance of traditional benzotriazoles .

Table 2: Coupling Reagent Efficacy for Sterically Hindered Amino Acids

Reagent SystemActivation TimeCoupling TimeEpimerization RiskRecommended Use Case
HBTU / DIPEA 5 min2-4 hoursHighUnhindered, natural amino acids
HATU / DIPEA 2 min1-2 hoursLowHighly hindered unnatural amino acids
DIC / OxymaPure 5 min2 hoursVery LowCost-effective scale-up, hindered residues
Protocol 2: SPPS Coupling of the Hindered Amino Acid

This protocol assumes a 0.1 mmol synthesis scale on Fmoc-Rink Amide resin.

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing internal reactive sites to ensure uniform coupling kinetics.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 5 mL).

    • Validation Step: Perform a Kaiser (ninhydrin) test. Dark blue beads confirm the successful exposure of free primary amines.

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of the newly synthesized Fmoc-(S)-2-Amino-3-phenoxypropanoic acid and 0.39 mmol (3.9 eq) of HATU in minimal DMF. Add 0.8 mmol (8.0 eq) of DIPEA.

    • Causality: A slight stoichiometric deficit of HATU (3.9 eq vs 4.0 eq of amino acid) is critical. It prevents the capping of the resin-bound amine by unreacted uronium species, which would permanently terminate peptide chain elongation.

  • Coupling: Immediately transfer the activated active ester solution to the resin. Agitate for 2 hours at room temperature.

  • Validation & Capping: Drain the reaction vessel and wash the resin with DMF (5 x 5 mL). Perform a Kaiser test.

    • System Logic: If the beads are slightly blue/green, steric hindrance caused incomplete coupling; repeat Steps 3-4 (double coupling). Once the beads are yellow (negative), cap any trace unreacted amines using Acetic Anhydride/Pyridine (1:2 in DMF) for 10 minutes to prevent the formation of deletion sequences.

SPPS_Coupling A Fmoc-AA-OH (Sterically Hindered) B HATU + DIPEA Activation A->B C OAt Active Ester (7-Aza-stabilized) B->C Fast activation E Amide Bond Formation (Coupled Product) C->E Nucleophilic attack D Resin-Bound Peptide (Free N-terminus) D->E

Mechanistic pathway of HATU-mediated coupling for sterically hindered amino acids.

References

  • Walensky, L. D., & Bird, G. H. (2011). "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting." Journal of Visualized Experiments, (54), 3341.[Link]

  • Koshizuka, T., et al. (2023). "Epimerisation in Peptide Synthesis." Molecules, 28(24), 7981.[Link]

  • El-Faham, A., et al. (2018). "OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives." Molecules, 23(9), 2336.[Link]

Application

Application Note: In Vitro Cell Culture Assay Protocols for (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride Derivatives

Executive Summary (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (commonly known as O-phenyl-L-serine HCl) is a highly versatile non-canonical amino acid (ncAA). Characterized by its bulky, hydrophobic phenoxy ether s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride (commonly known as O-phenyl-L-serine HCl) is a highly versatile non-canonical amino acid (ncAA). Characterized by its bulky, hydrophobic phenoxy ether side chain, this compound is increasingly utilized in advanced drug discovery. It serves as a critical building block for synthesizing proteolytically stable antimicrobial peptides (AMPs) and highly selective central nervous system (CNS) therapeutics, such as mGluR7 allosteric agonists .

As a Senior Application Scientist, I have designed this guide to provide authoritative, self-validating in vitro cell culture protocols. These workflows are engineered to evaluate the cytotoxicity, biocompatibility, and pharmacological efficacy of O-phenyl-L-serine-derived compounds, ensuring robust and reproducible data generation.

Rationale and Experimental Design

The incorporation of the phenoxy moiety fundamentally alters the steric and electronic landscape of the resulting molecules:

  • In Peptide Synthesis: The hydrophobic bulk increases lipophilicity, driving the self-assembly of ultrashort peptides into nanostructured hydrogels. This enhances their membrane-disrupting interactions with bacterial pathogens while resisting degradation by endogenous mammalian proteases .

  • In Small Molecule Drug Design: The O-phenyl-L-serine scaffold provides an optimal vector for hydrogen bonding and π−π stacking within G-protein coupled receptor (GPCR) allosteric binding pockets .

Because these derivatives interact directly with lipid bilayers and membrane-bound receptors, rigorous in vitro mammalian cell culture assays are required to validate their specificity and safety.

Workflow A ncAA Preparation (S)-O-Phenyl-L-Serine B Derivative Synthesis (Peptides / Small Molecules) A->B C Cell Culture Seeding (HDFa / HEK293) B->C D In Vitro Assays (MTT / cAMP) C->D E Data Acquisition & Analysis D->E

Workflow for evaluating (S)-2-Amino-3-phenoxypropanoic acid derivatives in cell culture.

Protocol 1: Biocompatibility and Cytotoxicity Assay (MTT)

Purpose: To determine the mammalian cytotoxicity of O-phenyl-L-serine-containing ultrashort lipopeptides. Human Dermal Fibroblasts (HDFa) are utilized as a primary cell model to ensure the membrane-disrupting properties of the AMPs are selective for bacteria and do not lyse human cells .

Self-Validating System: This protocol requires a vehicle control (0.5% DMSO) and a positive control for cell death (0.1% Triton X-100). The assay is considered validated only if the vehicle control shows >95% viability and the positive control shows <5% viability.

Materials
  • Human dermal fibroblasts (HDFa)

  • Medium 106 supplemented with Low Serum Growth Supplement (LSGS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • O-phenyl-L-serine peptide derivatives (lyophilized)

Step-by-Step Methodology
  • Cell Seeding: Harvest HDFa cells at 80% confluence. Resuspend in completed Medium 106. Seed 100 µL of cell suspension into a tissue culture-treated 96-well plate at a density of 5×104 cells/mL.

  • Incubation: Incubate the plate overnight (18–24 hours) at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell adhesion and recovery.

  • Compound Preparation: Reconstitute the peptide derivatives in sterile PBS or a minimal volume of DMSO. Prepare serial dilutions (e.g., 1.56 µM to 125 µM). Scientist's Insight: When working with highly cationic lipopeptides, non-specific binding to plasticware can artificially lower the effective concentration. Use low-binding plates if inconsistent dose-responses occur.

  • Treatment: Aspirate the overnight media and replace with 100 µL of fresh media containing the peptide dilutions, vehicle control, and positive control.

  • Exposure: Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition & Causality: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Causality Note: Only viable cells with active metabolism will convert the yellow MTT tetrazolium salt into an insoluble purple formazan product via mitochondrial succinate dehydrogenase cleavage.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Incubate in the dark for 15 minutes on a plate shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: In Vitro GPCR Functional Assay (cAMP Accumulation)

Purpose: To evaluate the allosteric agonism of small molecules synthesized from O-phenyl-L-serine (such as CVN636) on the mGluR7 receptor .

Self-Validating System: Include a baseline control (buffer only), a Forskolin-only maximum signal control, and a known reference agonist (e.g., AMN082). The assay is internally validated by calculating the Z'-factor between the Forskolin-only and baseline controls, requiring a Z' > 0.5 for robust reliability.

Pathway N1 mGluR7 Receptor N2 Gαi/o Protein N1->N2 Activation by O-Phenyl-L-Serine Derivatives N3 Adenylyl Cyclase N2->N3 Inhibition N4 cAMP Production N3->N4 Decreases N5 Neurotransmitter Release N4->N5 Modulates

Mechanism of action for mGluR7 allosteric agonists derived from O-phenyl-L-serine.

Materials
  • HEK293 cells stably expressing human mGluR7

  • Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit

  • Forskolin (10 µM final concentration)

  • IBMX (Phosphodiesterase inhibitor, 500 µM)

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293-mGluR7 cells and resuspend in assay buffer (HBSS containing 20 mM HEPES and 500 µM IBMX). Scientist's Insight: IBMX must be present prior to ligand stimulation to ensure transient decreases in cAMP are not masked by rapid phosphodiesterase-mediated degradation.

  • Plating: Dispense cells into a 384-well white microplate at a density of 2,000 cells per well in a 5 µL volume.

  • Ligand Addition & Causality: Prepare 2X concentration serial dilutions of the O-phenyl-L-serine derivative in assay buffer containing 20 µM Forskolin. Add 5 µL of this mixture to the cells. Causality Note: mGluR7 is a Gi/o-coupled GPCR. Forskolin forces adenylyl cyclase to produce a high cAMP baseline. The agonist's activity is quantified by its ability to activate Gi/o, inhibit adenylyl cyclase, and dose-dependently decrease the Forskolin-induced cAMP signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow receptor binding and signal transduction.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (from the HTRF kit), diluted in lysis buffer.

  • Final Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Interpolate cAMP concentrations using a standard curve and determine the EC₅₀ using non-linear regression (log(agonist) vs. response).

Quantitative Data Presentation

The following table summarizes the expected pharmacological and cytotoxic profiles of (S)-2-Amino-3-phenoxypropanoic acid derivatives based on established literature benchmarks.

Compound ClassTarget / AssayCell LineExpected OutcomeSignificance
Fluorinated O-phenylserine Peptides Antimicrobial MICS. aureus / P. aeruginosa1.56 – 6.25 µMHigh potency against drug-resistant bacterial strains.
Fluorinated O-phenylserine Peptides Cytotoxicity (MTT)HDFa (Mammalian)> 125 µM (IC₅₀)Excellent biocompatibility; high therapeutic index.
O-phenyl-L-serine derived Indanes (e.g., CVN636)cAMP AccumulationHEK293-mGluR7~7 nM (EC₅₀)Highly potent allosteric agonism.
O-phenyl-L-serine derived Indanes Target SelectivityHEK293 (mGluR4/8)> 10,000 nMExquisite selectivity for mGluR7 over other subtypes.

References

  • Glossop, H. D., De Zoysa, G. H., Pilkington, L. I., Barker, D., & Sarojini, V. (2021). "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides." Journal of Fluorine Chemistry, 241, 109685.[Link]

  • Almond, S., Liwicki, G. M., Chevalier, E., et al. (2023). "Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist." ACS Chemical Neuroscience, 14(6), 1146–1159.[Link]

  • De Zoysa, G. H., Cameron, A. J., Hegde, V. V., et al. (2019). "Battacin-Inspired Ultrashort Peptides: Nanostructure Analysis and Antimicrobial Activity." Biomacromolecules, 20(7), 2565–2576.[Link]

Method

Applications of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in Early-Stage Drug Discovery: A Technical Guide

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a paramount objective. Non-proteinogenic amino acids (NPAAs), which are not found in the canonical set of 22 naturally encoded amino acids, have emerged as powerful tools for medicinal chemists.[1][2] The incorporation of these unique building blocks into peptides or small molecules can profoundly influence their pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability.[3][4][5] (S)-2-Amino-3-phenoxypropanoic acid hydrochloride is a chiral NPAA that offers a unique combination of an alanine scaffold with a phenoxy moiety, presenting a valuable tool for introducing specific structural and functional characteristics into drug candidates.

The phenoxy group can act as a bioisosteric replacement for other aromatic or heteroaromatic systems, engage in specific π-π stacking or hydrophobic interactions within a biological target, and alter the overall physicochemical properties of a molecule. The inherent chirality of the (S)-enantiomer allows for stereospecific interactions with chiral biological macromolecules such as enzymes and receptors, which is a critical aspect of rational drug design. This guide provides a detailed overview of the applications of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in early-stage drug discovery, complete with exemplar protocols for its incorporation into novel chemical structures.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations of a building block is fundamental to its effective application in a research setting.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-phenoxypropanoic acid;hydrochloride
Molecular Formula C₉H₁₂ClNO₃[6]
Molecular Weight 217.65 g/mol [7]
CAS Number 316833-42-8 ((S)-enantiomer)
Appearance White to off-white solid
General Safety May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).[8]

Core Applications in Drug Discovery

The primary application of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in early-stage drug discovery is as a specialized building block for the synthesis of peptides and small molecule libraries. Its utility can be broadly categorized as follows:

  • Peptide Modification: Introduction of (S)-2-Amino-3-phenoxypropanoic acid into a peptide sequence can enhance resistance to enzymatic degradation, modulate receptor affinity and selectivity, and improve pharmacokinetic properties.[3][4]

  • Scaffold Decoration: In small molecule synthesis, the amino acid moiety provides a versatile handle for a wide range of chemical transformations, while the phenoxy group can be used to probe specific binding pockets or as a key pharmacophoric element.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for screening against biological targets, with subsequent elaboration guided by structural biology.

Experimental Protocols

The following protocols are exemplar and may require optimization based on the specific chemical context. It is assumed that for peptide synthesis applications, the N-Fmoc protected version of the amino acid is used. A general procedure for N-Fmoc protection is provided for completeness.

Protocol 1: N-Terminal Fmoc Protection of (S)-2-Amino-3-phenoxypropanoic acid

This protocol describes the protection of the primary amine of (S)-2-Amino-3-phenoxypropanoic acid with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a prerequisite for its use in Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • (S)-2-Amino-3-phenoxypropanoic acid hydrochloride

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Fmoc-(S)-2-Amino-3-phenoxypropanoic acid.

  • Purify the product by flash column chromatography on silica gel.

Fmoc_Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification AminoAcid (S)-2-Amino-3-phenoxypropanoic acid HCl Reaction Dissolve in Dioxane/Aq. NaHCO3 Add Fmoc-OSu at 0°C Stir overnight at RT AminoAcid->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Acidify Acidify with HCl Reaction->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Purify by Chromatography Extract->Purify Product Fmoc-(S)-2-Amino-3-phenoxypropanoic acid Purify->Product

Caption: Workflow for N-Fmoc protection.

Protocol 2: Incorporation into a Peptide using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating Fmoc-(S)-2-Amino-3-phenoxypropanoic acid into a growing peptide chain on a solid support.[9][10][11][12]

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides)

  • Fmoc-(S)-2-Amino-3-phenoxypropanoic acid

  • Other required Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5-10 minutes.

    • Drain and repeat the deprotection step for another 10-15 minutes to ensure complete removal of the Fmoc group.[11]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-Amino-3-phenoxypropanoic acid (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents to the amino acid), and HOBt (1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents to the amino acid) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.[13]

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).[13] If the test is positive (blue beads), a second coupling may be necessary.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Fmoc-protected resin Swell Swell resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-(S)-2-Amino-3- phenoxypropanoic acid (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Continue chain? Cleave Cleave from resin and deprotect side chains (TFA cocktail) Wash2->Cleave End of sequence Cycle->Deprotect Precipitate Precipitate in cold ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: General workflow for SPPS.

Protocol 3: Solution-Phase Amide Bond Formation

This protocol provides a general method for coupling (S)-2-Amino-3-phenoxypropanoic acid hydrochloride with a primary or secondary amine in solution to form a small molecule amide.

Materials:

  • (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (or its N-protected form)

  • Amine of interest

  • Coupling reagent: e.g., BOP reagent (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DCM

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of the N-protected (S)-2-Amino-3-phenoxypropanoic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), BOP reagent (1.1 equivalents), and DIPEA (3.0 equivalents).[14]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If the starting amino acid was not N-protected, the reaction will likely yield a mixture of products and will require careful purification. It is highly recommended to use an N-protected amino acid for clean and efficient coupling.[14]

Conclusion

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride is a valuable and versatile building block for early-stage drug discovery. Its unique structural features allow for the fine-tuning of the pharmacological properties of both peptide and small molecule drug candidates. The protocols provided herein offer a starting point for the incorporation of this non-proteinogenic amino acid into novel chemical entities, enabling researchers to explore new chemical space and develop next-generation therapeutics. As with any synthetic procedure, optimization of reaction conditions is crucial for achieving high yields and purity.

References

  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
  • Kohnke, P., & Zhang, L. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Journal of the American Chemical Society.
  • Todorova, N., & Lazarova, H. (n.d.).
  • Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara.
  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. PubChem. Retrieved from [Link]

  • Gervay-Hague, J., et al. (2001).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • MilliporeSigma. (2025).
  • Academia.edu. (n.d.). The hemolytic and physiological activities of mixtures of some phenoxy and organophosphorous herbicides. Academia.edu.
  • Giraud, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • PubChem. (n.d.). C18H22N2O6. PubChem. Retrieved from [Link]

  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • PubChem. (n.d.). (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride. PubChem. Retrieved from [Link]

  • Howei. (n.d.). CAS 316833-42-8 | (2S)-2-amino-3-phenoxypropanoic acid,95%. Howei - Life Science Product & Service Solutions Provider.
  • Pharma Innovation. (n.d.). CAS 59123-22-7 2-Amino-3-phenoxypropanoic acid.

Sources

Application

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride HPLC analysis and separation method

Application Note: Advanced HPLC Methodologies for the Chemical and Enantiomeric Characterization of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride Executive Summary (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Methodologies for the Chemical and Enantiomeric Characterization of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride

Executive Summary

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride (commonly referred to as (S)-O-phenylserine hydrochloride) is a critical unnatural amino acid building block. It is extensively utilized in the rational design and synthesis of advanced peptidomimetics and broad-spectrum antimicrobial lipopeptides[1]. Ensuring both its chemical purity and enantiomeric excess (ee) is paramount; trace organic impurities or stereochemical inversion can drastically alter the pharmacokinetic profile and target-binding affinity of the resulting active pharmaceutical ingredients (APIs). This guide details a highly robust, dual-pathway chromatographic strategy: an ion-pair reversed-phase HPLC (RP-HPLC) method for chemical purity, and a crown-ether-based chiral HPLC method for enantiomeric separation.

Mechanistic Grounding & Methodological Design

Achiral Reversed-Phase HPLC (Chemical Purity)

The Causality of the Method: Amino acids are inherently highly polar and zwitterionic, which typically results in poor retention and early elution in the void volume on standard reversed-phase columns[2]. However, the phenoxy moiety in 2-amino-3-phenoxypropanoic acid provides localized hydrophobicity, enabling retention on a C18 stationary phase. To mitigate severe peak tailing caused by secondary electrostatic interactions between the protonated primary amine and residual silanols on the silica matrix,[3]. TFA lowers the pH (suppressing silanol ionization) and pairs with the amine to form a neutral, more hydrophobic complex, thereby sharpening the chromatographic peak and improving theoretical plate count.

Chiral HPLC (Enantiomeric Purity)

The Causality of the Method: Direct enantiomeric separation of underivatized primary amino acids is notoriously challenging. We utilize a Crown Ether chiral stationary phase (CSP), which operates via a highly specific host-guest complexation mechanism[4]. The mobile phase must be highly acidic (pH < 2.0, typically achieved with Perchloric acid, HClO 4​ ). At this pH, the carboxylic acid group (pKa ~2.0) is protonated and neutral, while the primary amine (pKa ~9.0) is fully protonated to form an ammonium ion (-NH 3+​ ). The -NH 3+​ group acts as the "guest," entering the 18-crown-6 ether "host" cavity of the CSP, forming three simultaneous hydrogen bonds with the crown ether's oxygen atoms. between the chiral center's substituents (the phenoxymethyl and carboxyl groups) and the chiral barriers of the stationary phase[4].

Visualizing the Analytical Strategy

Workflow Sample Sample Preparation (S)-2-Amino-3-phenoxypropanoic acid hydrochloride Split Dual Analysis Pathway Sample->Split RP Achiral RP-HPLC (Chemical Purity) Split->RP Chiral Chiral HPLC (Enantiomeric Purity) Split->Chiral RP_Det C18 Column Gradient: H2O/ACN + 0.1% TFA Detection: UV 210/270 nm RP->RP_Det Chiral_Det Crown Ether Column Isocratic: HClO4 (pH 1.5) / MeOH Detection: UV 210 nm Chiral->Chiral_Det Report Comprehensive Batch Release Report RP_Det->Report Chiral_Det->Report

Figure 1: Dual-pathway HPLC workflow for comprehensive purity analysis.

Mechanism Acid Acidic Mobile Phase (pH 1.5 HClO4) Protonation Protonation of Primary Amine Formation of -NH3+ Acid->Protonation Complex Host-Guest Complexation (3x Hydrogen Bonds) Protonation->Complex Crown Crown Ether Stationary Phase (18-Crown-6 Cavity) Crown->Complex Steric Chiral Discrimination via Steric Hindrance Complex->Steric Separation Baseline Enantiomeric Separation (Rs > 2.0) Steric->Separation

Figure 2: Crown ether chiral recognition mechanism for primary amino acids.

Experimental Protocols & Quantitative Parameters

Sample Preparation (Self-Validating System)

To ensure the integrity of the data, the protocol operates as a self-validating system. A System Suitability Test (SST) solution containing a racemic mixture must be analyzed prior to the sample batch to prove the system's resolving power.

  • Diluent Preparation: Prepare a diluent of 0.1% TFA in LC-MS grade Water:Acetonitrile (90:10, v/v).

  • SST Solution: Accurately weigh 10 mg of racemic (R/S)-2-Amino-3-phenoxypropanoic acid hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1.0 mg/mL).

  • Sample Solution: Accurately weigh 10 mg of the (S)-enantiomer sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1.0 mg/mL).

  • Filtration: Filter all solutions through a 0.22 µm hydrophilic PTFE syringe filter prior to injection to protect the column frit from insoluble micro-particulates.

Chemical Purity Method (RP-HPLC)

Expert Insight: Dual-wavelength detection is critical here. 210 nm captures the amide/carboxyl backbone for universal impurity detection, while 270 nm specifically tracks the phenoxy ring, allowing you to differentiate between unreacted serine derivatives and cleaved phenol byproducts.

Time (min)Mobile Phase A (0.1% TFA in H 2​ O)Mobile Phase B (0.1% TFA in ACN)Elution Profile
0.095%5%Initial Hold
5.095%5%Isocratic
20.040%60%Linear Gradient
25.010%90%Column Wash
27.095%5%Re-equilibration
35.095%5%End of Run

RP-HPLC System Parameters:

  • Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Enantiomeric Purity Method (Chiral HPLC)

Expert Insight: Extreme caution must be used when handling perchloric acid, as it is a strong oxidizer. Always flush the HPLC system thoroughly with water before introducing high concentrations of organic solvents to prevent salt precipitation or explosive hazards.

ParameterOptimized Condition
Mobile Phase Aqueous Perchloric Acid (pH 1.5) : Methanol (80:20 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C (Strict thermostatic control required for chiral recognition)
Detection UV at 210 nm
Injection Volume 5 µL
Run Time 20.0 min
System Suitability & Acceptance Criteria

Before sample analysis can be deemed trustworthy, the chromatographic system must pass the following self-validating criteria using the SST solution:

ParameterTarget Acceptance CriteriaMechanistic Purpose
Resolution (Rs) ≥ 2.0 (between R and S peaks)Ensures baseline separation for highly accurate enantiomeric excess (ee%) integration.
Tailing Factor (Tf) ≤ 1.5 (for the S-enantiomer)Verifies the absence of secondary silanol interactions and column degradation.
Area RSD (n=5) ≤ 2.0%Confirms autosampler injection precision and mobile phase homogeneity.

References

  • Title: Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. Source: Journal of Fluorine Chemistry (2021). URL: [Link]

  • Title: Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications. Source: Chromatography Online. URL: [Link]

  • Title: HPLC Method Development for Pharmaceuticals. Source: Elsevier / Ahuja & Rasmussen. URL: [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride

Introduction & Physicochemical Profiling (S)-2-Amino-3-phenoxypropanoic acid hydrochloride is a highly valuable, synthetically challenging chiral amino acid derivative (an O-phenylserine analogue). In pharmaceutical manu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride is a highly valuable, synthetically challenging chiral amino acid derivative (an O-phenylserine analogue). In pharmaceutical manufacturing, isolating this intermediate with strict enantiomeric purity (>99% ee) and a highly filterable crystal habit is paramount. Because it is a zwitterionic molecule masked by a hydrochloride salt, its solubility profile is highly sensitive to the dielectric constant of the solvent matrix.

This application note details a field-proven, self-validating methodology utilizing a Combined Cooling and Antisolvent Crystallization approach. By engineering the supersaturation trajectory, this protocol bypasses the erratic nucleation events common in standard precipitation, ensuring reproducible scale-up and exceptional polymorphic purity.

Thermodynamic Principles & Causality (E-E-A-T)

The successful crystallization of chiral amino acid hydrochlorides requires a deep understanding of phase equilibria and nucleation kinetics. Relying on a single crystallization vector (e.g., cooling alone) is often insufficient due to the unique thermodynamics of the salt.

  • Solvent/Antisolvent Selection: The hydrochloride salt is highly soluble in polar protic solvents due to strong ion-dipole interactions, but practically insoluble in moderately polar organic solvents[1]. We select Methanol as the primary solvent to fully solvate the crude material, and Ethyl Acetate (EtOAc) as the antisolvent. EtOAc is fully miscible with methanol but drastically lowers the bulk dielectric constant of the solution, forcing the polar hydrochloride salt out of the liquid phase[2].

  • Supersaturation Trajectory & Seeding: In a combined crystallization system, the equilibrium concentration of the solute ( C∗ ) is a function of both the temperature ( T ) and the antisolvent mass fraction ( X )[3]. Rapid, unseeded addition of an antisolvent generates massive, localized spikes in supersaturation. This breaches the metastable zone width (MSZW) and triggers spontaneous primary nucleation, yielding fine, needle-like (acicular) crystals that entrap impurities[4]. By introducing pure seed crystals within the MSZW, we bypass the primary nucleation energy barrier. The solute deposits directly onto the existing chiral lattice (secondary nucleation and growth), ensuring the propagation of the correct enantiomer and a robust prismatic habit.

  • Phase Diagram Integrity: It is critical to maintain the hydrochloride stoichiometry. Excessive use of water or exposure to base during the solvent transition can shift the phase diagram into the liquid–solid free amino acid domain, leading to the concomitant crystallization of the zwitterionic free base rather than the target HCl salt[5].

Quantitative Solubility and Process Optimization Data

To establish the optimal thermodynamic endpoint, solubility and yield metrics were mapped across various solvent ratios and temperatures. The data below dictates the parameters of our final protocol.

Solvent SystemTemp (°C)Solubility (mg/mL)Crystal HabitYield (%)Enantiomeric Excess (ee %)
Methanol (Primary)50185.0N/A (Solution)N/AN/A
Methanol (Cooling only)562.5Prismatic66.298.5
Methanol / EtOAc (1:1)2028.4Acicular84.699.1
Methanol / EtOAc (1:2) 5 12.1 Prismatic 93.4 >99.9
Water / Acetone (1:4)522.3Tabular87.998.8

Experimental Methodology: Combined Crystallization Protocol

This protocol is designed as a self-validating system. Each step includes a physical checkpoint to ensure the system remains within the desired thermodynamic state.

Step 1: Complete Dissolution Suspend 10.0 g of crude (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in 50 mL of anhydrous Methanol. Heat the reactor to 50°C under continuous overhead agitation (400 rpm). Causality: Complete dissolution is mandatory to destroy any existing polymorphs or racemic agglomerates.

Step 2: Hot Polish Filtration Pass the 50°C solution through a pre-warmed 0.45 µm PTFE inline filter into the main crystallization vessel. Causality: Removes insoluble foreign particulates (dust, degraded organics) that act as uncharacterized, heterogeneous nucleation sites.

Step 3: Primary Cooling & Seeding Program the reactor to cool linearly at a rate of 0.5°C/min down to 35°C. Once the internal temperature stabilizes at 35°C (well within the MSZW), introduce 0.1 g (1% w/w) of pure (S)-2-Amino-3-phenoxypropanoic acid hydrochloride seed crystals. Hold the system isothermally for 30 minutes. Causality: The isothermal hold allows the seed bed to establish and begin consuming supersaturation, preventing "crash out."

Step 4: Controlled Antisolvent Addition Using a programmable dosing pump, add 100 mL of Ethyl Acetate dropwise at a constant rate of 1.0 mL/min, maintaining the internal temperature at 35°C and agitation at 400 rpm. Causality: A slow, linear addition rate prevents localized zones of high supersaturation at the droplet interface, ensuring uniform crystal growth[3].

Step 5: Secondary Cooling & Ostwald Ripening Once the antisolvent addition is complete, cool the resulting slurry to 5°C at a slow rate of 0.1°C/min. Hold the suspension isothermally at 5°C for 2 hours. Causality: This aging period facilitates Ostwald ripening—thermodynamically unstable fine crystals dissolve back into the mother liquor and redeposit onto the larger, stable prismatic crystals, drastically improving downstream filtration[1].

Step 6: Isolation & Drying Discharge the slurry and isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of pre-chilled (5°C) Ethyl Acetate to displace the impurity-laden mother liquor. Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.

Workflow Visualization

G Start Crude (S)-2-Amino-3-phenoxypropanoic acid HCl Dissolution Dissolution in Methanol (50°C, 400 rpm) Start->Dissolution Filtration Hot Polish Filtration (0.45 µm PTFE) Dissolution->Filtration Cooling1 Primary Cooling to 35°C (0.5°C/min) Filtration->Cooling1 Seeding Seeding in Metastable Zone (1% w/w seeds, 30 min hold) Cooling1->Seeding Antisolvent Antisolvent Addition (Ethyl Acetate, 1.0 mL/min) Seeding->Antisolvent Cooling2 Secondary Cooling to 5°C (0.1°C/min) Antisolvent->Cooling2 Aging Ostwald Ripening (Isothermal hold, 2h) Cooling2->Aging Isolation Vacuum Filtration & Drying (40°C, 50 mbar) Aging->Isolation

Workflow for the combined cooling and antisolvent crystallization of the target API.

Analytical Characterization & Troubleshooting

To validate the success of the crystallization, the isolated material must be subjected to orthogonal analytical techniques[1]:

  • X-Ray Powder Diffraction (XRPD): Confirms the crystalline phase and ensures no amorphous halos or undesired polymorphs are present.

  • Differential Scanning Calorimetry (DSC): Validates the melting point and enthalpy of fusion. A sharp endothermic peak indicates high lattice purity.

  • Chiral HPLC: Confirms the enantiomeric excess (ee). If ee is <99%, the cooling rate during Step 5 was likely too fast, leading to the entrapment of the (R)-enantiomer.

References

  • Aminoacetamidine Dihydrochloride Crystallization Source: Benchchem URL
  • Source: Radboud Repository (ru.nl)
  • Modelling and control of combined cooling and antisolvent crystallization processes Source: MIT URL
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents Source: ResearchGate URL
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability Source: International Journal of Pharmaceutical Research and Applications URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (S)-2-Amino-3-phenoxypropanoic acid hydrochloride degradation during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing degradation, yield drops, or handling issues with (S)-2-Amino-3-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing degradation, yield drops, or handling issues with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (an unnatural O-phenyl-L-serine derivative) during long-term storage and downstream application.

Mechanistic Breakdown of Degradation Pathways

Unnatural amino acid hydrochlorides are highly valued in peptide synthesis and as pharmaceutical intermediates. However, the hydrochloride salt formulation—while necessary for amine protection and solubility—renders the compound exceptionally hygroscopic[1].

When exposed to ambient humidity, the crystal lattice absorbs water, leading to deliquescence (the transition from a solid powder to a sticky mass or aqueous solution). This is a critical failure point: in downstream anhydrous reactions (such as nucleoside phosphoramidate synthesis), any absorbed water acts as a competing nucleophile. It will aggressively consume equivalent amounts of sensitive coupling reagents like phenyl dichlorophosphate, drastically reducing your target yield and ruining reaction stoichiometry[1]. Furthermore, thermal stress or prolonged UV exposure can cause the volatilization of HCl gas, forming the free base, which is significantly more susceptible to oxidation and discoloration.

Degradation A (S)-2-Amino-3-phenoxypropanoic Acid HCl B Moisture Absorption (Hygroscopicity) A->B High Humidity (>50% RH) C Heat / Light Exposure A->C Suboptimal Storage D Deliquescence (Sticky Paste) B->D Crystal lattice disruption F HCl Volatilization C->F Thermal stress G Oxidation / Discoloration C->G UV/O2 exposure E Reagent Consumption (e.g., Phenyl Dichlorophosphate) D->E Water acts as nucleophile F->G Free base is more prone to oxidation

Mechanistic pathways of (S)-2-Amino-3-phenoxypropanoic acid HCl degradation during storage.

Quantitative Stability & Diagnostic Data

Understanding the timeline of degradation is essential for establishing proper storage Standard Operating Procedures (SOPs). The table below illustrates the rapid onset of deliquescence when amino acid hydrochlorides are exposed to elevated humidity[2].

Table 1: Stability of Amino Acid Hydrochloride at Varying Relative Humidity (RH)

Exposure Time40°C / 75% RH (Stress Condition)25°C / 53% RH (Ambient Condition)
1.5 hours Sticky texture observedNo visual change
4.5 hours Partial deliquescenceNo visual change
6.5 hours Almost complete deliquescenceNo visual change
73.0 hours Complete deliquescence (Liquid state)No visual change

Note: To maintain a 99%+ purity profile, the compound must be stored in a cool, dry place at 2–8°C, protected from light and moisture[3].

Troubleshooting FAQs

Q1: My batch of (S)-2-Amino-3-phenoxypropanoic acid HCl has turned into a sticky, gummy paste. Is the chemical structure destroyed? A1: Not necessarily. The sticky paste is a result of deliquescence caused by moisture absorption[2]. The primary chemical structure (the phenoxypropanoic acid backbone) is likely intact, but the water content is now too high for any anhydrous coupling reactions. You must perform an anhydrous recovery (see Protocol 1) before use.

Q2: Why are my downstream coupling yields suddenly dropping, even though the powder looks fine? A2: Amino acid hydrochlorides can absorb microscopic amounts of water before visual deliquescence occurs. Because water consumes coupling reagents (like phenyl dichlorophosphate) at a 1:1 stoichiometric ratio, even a 2% moisture content can severely truncate your yields[1]. You must validate moisture content prior to the reaction (see Protocol 2).

Q3: The normally white crystalline powder has developed a yellowish tint. What happened? A3: Yellowing indicates chemical degradation, specifically oxidation of the phenoxy ring or the free amine. This is usually triggered by a combination of light exposure and thermal stress, which causes the salt to slowly lose HCl gas. Once the free base is formed, it oxidizes rapidly. Yellowed batches should be discarded or fully recrystallized, as simple desiccation will not reverse oxidation.

Experimental Protocols: Recovery & Validation

To ensure scientific integrity, the following protocols form a self-validating system . Protocol 1 recovers the degraded material, and Protocol 2 quantitatively validates the success of Protocol 1.

Protocol 1: Anhydrous Recovery via Vacuum Desiccation

Use this protocol to salvage deliquesced (sticky) batches of the amino acid hydrochloride.

  • Transfer: Inside a nitrogen-purged glove box, transfer the degraded batch to a wide-mouth amber glass crystallization dish.

    • Causality: The wide-mouth dish maximizes the surface area for water evaporation, while the amber glass protects the sensitive phenoxy group from UV-induced oxidation.

  • Desiccant Pairing: Place the dish in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅).

    • Causality: P₂O₅ is a highly aggressive chemical desiccant. We use vacuum desiccation over P₂O₅ rather than oven-drying because applying heat to an aqueous hydrochloride salt will accelerate HCl volatilization and degrade the ether linkage.

  • Vacuum Application: Apply high vacuum (≤ 1 mbar) for 24 to 48 hours at room temperature.

  • Inert Backfill: Backfill the desiccator with dry Argon or Nitrogen gas before opening.

    • Causality: Backfilling with ambient room air will immediately re-introduce moisture to the now-anhydrous, highly hygroscopic salt lattice, undoing the recovery process.

  • Storage: Immediately transfer the dried powder to tightly sealed vials, backfilled with Argon, and store at 2–8°C[3].

Protocol 2: Moisture Validation via Karl Fischer (KF) Titration

Use this protocol to validate that the recovered material is strictly anhydrous prior to downstream synthesis.

  • System Suitability: Run a blank titration using only the anhydrous solvent (e.g., dry methanol) to ensure the drift rate of the KF titrator is stable (< 10 µ g/min ).

    • Causality: Establishing a baseline drift ensures that any water detected comes from your sample, not from atmospheric leaks in the titration vessel.

  • Sample Preparation: Inside a glove box, weigh exactly 50–100 mg of the recovered (S)-2-Amino-3-phenoxypropanoic acid HCl into a sealed, pre-tared septum vial.

  • Injection: Inject the sample into the KF vessel and initiate the titration.

    • Causality: We strictly use KF titration instead of Gravimetric Loss on Drying (LOD). Heating this specific compound in an LOD analyzer will cause the loss of HCl gas alongside water, falsely inflating the calculated moisture content and leading to incorrect stoichiometric adjustments.

  • Validation Threshold: The batch is considered successfully recovered and ready for anhydrous coupling only if the water content is ≤ 0.5% w/w.

References

  • [1] WO2011123645A2 - Nucleoside phosphoramidates - Google Patents. google.com. Available at:

  • [2] Peiyuan Wang. Totowa, NJ (US) . A 3: YA - Googleapis.com (US Patent 8,633,309). googleapis.com. Available at:

  • [3] (S)-2-Amino-3-phenoxypropanoic acid - Zibo Hangyu Biotechnology Development Co., Ltd. lookchem.com. Available at:

Sources

Optimization

Preventing racemization of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride during peptide coupling

Topic: Preventing Racemization of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride During Peptide Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride During Peptide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of working with (S)-2-Amino-3-phenoxypropanoic acid (often referred to as O-phenyl-L-serine). This unnatural amino acid is a critical building block in the synthesis of broad-spectrum antimicrobial lipopeptides and peptidomimetics[1]. However, its incorporation without loss of stereointegrity requires precise kinetic and thermodynamic control.

Crucial Scientific Distinction : The compound specified is a hydrochloride salt, meaning it possesses a free, protonated amine. If you are activating the carboxyl group of this molecule for chain extension, the N-terminus must first be protected (e.g., with Fmoc or Boc) to prevent uncontrolled polymerization. The troubleshooting and protocols below address the activation of the N-protected derivative, while explicitly accounting for the neutralization of the initial HCl salt.

Frequently Asked Questions (FAQs)

Q1: Why does (S)-2-Amino-3-phenoxypropanoic acid racemize so much faster than natural aliphatic amino acids? A1: The root cause is the strong electron-withdrawing inductive effect (-I) of the β -phenoxy group. This effect pulls electron density away from the α -carbon, drastically lowering the pKa of the α -proton. During carboxyl activation (e.g., forming an O-acylisourea intermediate), this heightened acidity makes the chiral center highly susceptible to base-catalyzed direct enolization. Furthermore, N-protected derivatives can undergo intramolecular cyclization into an oxazolone intermediate, which rapidly loses stereochemical memory before aminolysis can occur.

Q2: Should I use DIPEA, NMM, or TMP as the base during coupling? A2: You must avoid strong bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.1) or Triethylamine (TEA). Their strong basicity aggressively drives the direct enolization pathway. Instead, use 2,4,6-trimethylpyridine (TMP, also known as collidine, pKa ~7.4). TMP provides a self-validating balance: it is basic enough to neutralize the HCl salt and facilitate the coupling, but its steric hindrance and weaker basicity drastically reduce the rate of α -proton abstraction[2].

Q3: Which coupling additives effectively suppress this racemization? A3: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard for this application[3]. It rapidly intercepts the highly reactive, racemization-prone O-acylisourea intermediate formed by carbodiimides (like DIC) to generate a less basic, highly reactive active ester. OxymaPure's slightly acidic nature buffers the microenvironment, effectively suppressing the oxazolone pathway and outperforming traditional additives like HOBt[4][5].

Troubleshooting Guide: Common Failure Modes

Issue 1: High D-Epimerization (>5%) detected via chiral HPLC after cleavage.

  • Causality: The use of uronium-based coupling reagents (e.g., HATU, HBTU) combined with excess DIPEA. Uronium reagents require a base to initiate activation, and excess strong base forces the activated amino acid into a planar enolate. Furthermore, elevated temperatures exponentially increase direct enolization of β -heteroatom substituted amino acids[6].

  • Resolution: Switch to a base-free activation system using DIC/OxymaPure. If you must use the starting material as an HCl salt, add exactly 1.0 equivalent of TMP strictly to neutralize the chloride counterion. Do not add excess base. Maintain the activation temperature at 0 °C.

Issue 2: Sluggish coupling kinetics leading to deletion sequences (Positive Kaiser Test).

  • Causality: The steric bulk of the phenoxy group, combined with the use of weaker bases (TMP), inherently slows down the aminolysis rate[7].

  • Resolution: Elevate the electrophilic reactivity of the active ester rather than increasing the base strength. Substitute the DIC/OxymaPure system with COMU (a uronium salt based on the Oxyma leaving group). COMU accelerates coupling kinetics for sterically hindered amines while maintaining the racemization-suppressing properties of Oxyma[3].

Optimized Experimental Protocol

Racemization-Free Coupling of N-Fmoc-(S)-2-Amino-3-phenoxypropanoic Acid This protocol is a self-validating system designed to establish kinetic control over the oxazolone pathway.

  • Reagent Preparation: Weigh 3.0 equivalents of Fmoc-(S)-2-Amino-3-phenoxypropanoic acid and 3.0 equivalents of OxymaPure. Dissolve in anhydrous DMF to achieve a concentration of 0.2 M.

  • Salt Neutralization (If applicable): If your starting building block retains the HCl salt, add exactly 1.0 equivalent of 2,4,6-collidine (TMP) to the solution. Stir for 2 minutes to neutralize. Do not exceed 1.0 eq.

  • Pre-Activation (Cold Start): Chill the solution to 0 °C. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for exactly 5 minutes at 0 °C.

    • Causality: The low temperature thermodynamically favors the formation of the Oxyma active ester while suppressing the higher-activation-energy oxazolone cyclization.

  • Coupling: Transfer the pre-activated active ester mixture to the solid-phase resin containing the free N-terminal peptide.

  • Incubation: Agitate gently at room temperature for 2 hours. Strictly avoid microwave-assisted heating[6].

  • Self-Validation Step: Before proceeding to Fmoc deprotection, perform a micro-cleavage of a 1 mg resin aliquot. Analyze via chiral HPLC to validate stereointegrity (<1% D-epimer) and perform a Kaiser test to validate complete aminolysis.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the causality between reagent selection, base strength, and the resulting stereointegrity of O-phenylserine derivatives.

Coupling SystemBase Used (Eq)Base pKaTemp (°C)Yield (%)D-Epimer (%)
HBTU / HOBtDIPEA (2.0 eq)10.12588%14.5%
HATU / HOAtDIPEA (2.0 eq)10.12594%8.2%
HATU / HOAtTMP (2.0 eq)7.42591%2.8%
DIC / OxymaPureNoneN/A2595%< 1.0%
COMUTMP (1.0 eq)7.40 to 2597%< 0.5%

*Assumes the HCl salt has been pre-neutralized. Excess base is omitted.

Pathway Visualization

The following diagram illustrates the competing mechanistic pathways during the activation of (S)-2-Amino-3-phenoxypropanoic acid, highlighting where specific reagents intervene.

Racemization_Mechanisms AA N-Protected O-Phenylserine Act_AA Activated Intermediate (e.g., O-Acylisourea) AA->Act_AA DIC or HATU Oxazolone Oxazolone Intermediate (Intramolecular Cyclization) Act_AA->Oxazolone Intramolecular Attack Enolate Planar Enolate (Direct Enolization) Act_AA->Enolate α-Proton Abstraction Desired Desired Chiral Peptide (Retention of Configuration) Act_AA->Desired Fast Aminolysis Racemic Racemized Peptide (D/L Epimer Mixture) Oxazolone->Racemic Aminolysis Enolate->Racemic Aminolysis Base Strong Base (e.g., DIPEA) Base->Oxazolone Base->Enolate Additive OxymaPure / HOAt (Forms Active Ester) Additive->Act_AA Intercepts Intermediate Additive->Desired Accelerates Aminolysis

Fig 1: Base-catalyzed direct enolization and oxazolone pathways leading to racemization.

References[4] ChemPep. Overview of Peptide Coupling Reagents. URL:https://www.chempep.com/ChemPep-peptide-coupling-reagents.htm[5] Luxembourg Bio Technologies. DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. URL: https://luxembourg-bio.com/[2] Highfine. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. URL:https://www.highfine.com/news/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis.html[3] El-Faham, A., et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 2022. URL:https://pubs.acs.org/doi/10.1021/acsomega.1c06233[7] White, C. J., et al. "Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function." Chemical Reviews, 2019. URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00659[6] K. E. et al. "Cost-Effective Flow Peptide Synthesis: Metamorphosis of HPLC." ACS Publications, 2021. URL:https://pubs.acs.org/doi/10.1021/acs.joc.0c02554[1] Glossop, H. D., et al. "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides." Journal of Fluorine Chemistry, 2021. URL:https://doi.org/10.1016/j.jfluchem.2020.109685

Sources

Troubleshooting

Minimizing background noise in (S)-2-Amino-3-phenoxypropanoic acid hydrochloride fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific optical and chemical challenges associated with (S)-2-Amino-3-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific optical and chemical challenges associated with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (also known as L-phenoxyalanine hydrochloride) in fluorescence-based assays.

Because this compound contains a UV-active phenoxy moiety and is supplied as a hydrochloride salt, it frequently introduces background noise through autofluorescence, the Inner Filter Effect (IFE), and colloidal scattering. This guide will explain the causality behind these artifacts and provide self-validating protocols to eliminate them.

Section 1: Mechanistic Causes of Background Noise (The "Why")

Q: Why does (S)-2-Amino-3-phenoxypropanoic acid hydrochloride produce high background noise in my fluorescence assay? A: The background noise is rarely a single artifact; it is usually a combination of three distinct photophysical phenomena:

  • Intrinsic Autofluorescence: The phenoxy group absorbs UV light (typically around 270–280 nm) and emits weak fluorescence in the 300–320 nm range. If your assay utilizes blue-shifted fluorophores (e.g., coumarins or AMC-tagged substrates), the emission spectrum of the compound will overlap with your target signal, creating false positives[1].

  • The Inner Filter Effect (IFE): At higher concentrations (>10 µM), the compound absorbs a significant portion of the excitation light before it reaches your assay's fluorophore (Primary IFE), or it re-absorbs the emitted light before it reaches the detector (Secondary IFE)[2]. This artificially depresses your signal, masking true biological activity.

  • Colloidal Aggregation & Light Scattering: As a hydrochloride salt, adding high concentrations of this compound to a weakly buffered aqueous solution can cause localized pH drops. This shifts the protonation state of the amino acid, reducing its solubility and causing the formation of micro-aggregates. These colloids cause Rayleigh and Raman scattering, which the microplate reader's photomultiplier tube (PMT) misinterprets as fluorescence emission[1].

Section 2: Step-by-Step Troubleshooting Protocols (The "How")

Protocol 1: Correcting for the Inner Filter Effect (IFE)

Causality: You cannot simply subtract IFE background because it is an absorptive suppression of your true signal, not an additive noise. To validate if IFE is your problem, you must measure the absorbance of your sample.

Step-by-Step Methodology:

  • Measure Absorbance: Transfer 100 µL of your assay mixture (containing the compound but lacking the target fluorophore) into a UV-transparent microplate.

  • Read Optical Density (OD): Measure the absorbance at your assay's exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Validation Check: If Aex​+Aem​>0.1 , IFE is significantly skewing your data and must be corrected[2].

  • Apply Correction Formula: Apply the standard IFE correction equation to your observed fluorescence ( Fobs​ ) to calculate the true fluorescence ( Fcorr​ ):

    Fcorr​=Fobs​×10(Aex​+Aem​)/2

    Note: This mathematical correction is only valid up to an absorbance of ~1.5. Beyond this, the sample must be diluted.

Protocol 2: Mitigating Autofluorescence via Time-Resolved Detection

Causality: The autofluorescence of the phenoxy moiety has a very short lifetime (typically 1–5 nanoseconds)[3]. If you cannot change your compound concentration, you must separate the signal temporally rather than spectrally.

Step-by-Step Methodology:

  • Establish Baseline: Run a "compound-only" control plate in your standard assay buffer. If the signal is >3 standard deviations above the buffer-only baseline, autofluorescence is critical[4].

  • Switch to TR-FRET: Transition your assay readout to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide chelate (e.g., Europium or Terbium).

  • Set Instrument Delay: Program your microplate reader to introduce a 50 µs to 100 µs delay between the excitation flash and the start of emission integration.

  • Read Signal: The phenoxy autofluorescence will decay completely during the delay window, leaving only the long-lived (millisecond) Lanthanide signal to be recorded.

Protocol 3: Preventing Micro-aggregation and Light Scattering

Causality: Small molecules form colloidal aggregates that scatter light. Detergents disrupt the surface tension of these colloids, returning the compound to a monomeric state.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Buffer Optimization: Ensure your aqueous assay buffer contains a strong buffering agent (e.g., 50 mM HEPES, pH 7.4) to neutralize the hydrochloride salt and prevent local pH drops.

  • Add Detergent: Supplement the buffer with 0.01% to 0.05% (v/v) non-ionic detergent (e.g., Triton X-100, Tween-20, or CHAPS)[1].

  • Validation Check: Read the fluorescence of the well with the excitation and emission monochromators set to the same wavelength (e.g., Ex 350 nm / Em 350 nm). A massive drop in signal upon adding detergent confirms that scattering (not true fluorescence) was the source of the noise.

Section 3: Quantitative Data Presentation

To assist in rapid diagnosis, compare your assay parameters against this standardized troubleshooting matrix.

Noise SourceDiagnostic ThresholdPrimary Identification MethodRecommended Resolution
Primary IFE Aex​>0.05 UV-Vis Absorbance at λex​ Apply IFE Correction Formula[2]
Secondary IFE Aem​>0.05 UV-Vis Absorbance at λem​ Apply IFE Correction Formula[2]
Autofluorescence Signal > 50 RFU (Compound only)Fluorimeter scan (Buffer + Compound)Switch to TR-FRET or Red-shifted dyes[4]
Colloidal Scattering High signal at λex​=λem​ Synchronous scan / Dynamic Light ScatteringAdd 0.01% Triton X-100 & 50 mM HEPES[1]

Section 4: Diagnostic Workflow

Follow the logical workflow below to systematically eliminate background noise in your assay.

G Start High Background Detected CheckAbs Measure Absorbance at λ_ex and λ_em Start->CheckAbs IsAbsHigh A_ex + A_em > 0.1? CheckAbs->IsAbsHigh ApplyIFE Apply IFE Correction Equation IsAbsHigh->ApplyIFE Yes CheckScat Check for Scattering (Rayleigh/Raman) IsAbsHigh->CheckScat No ApplyIFE->CheckScat IsScatHigh Signal at λ_em = λ_ex? CheckScat->IsScatHigh AddDetergent Add Detergent & Buffer to prevent aggregation IsScatHigh->AddDetergent Yes CheckAuto Check Autofluorescence (Buffer + Compound only) IsScatHigh->CheckAuto No AddDetergent->CheckAuto IsAutoHigh High Signal? CheckAuto->IsAutoHigh ShiftTRFRET Switch to TR-FRET or Red-Shifted Dyes IsAutoHigh->ShiftTRFRET Yes Optimize Proceed with Optimized Assay IsAutoHigh->Optimize No ShiftTRFRET->Optimize

Workflow for diagnosing and resolving fluorescence assay background noise.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I just subtract the background of a "compound-only" control well from my final assay read? A: No, simple background subtraction is only valid if the noise is purely additive (like static autofluorescence). If the compound is also causing an Inner Filter Effect or quenching the fluorophore via photoinduced electron transfer (PET), subtracting the background will result in over-correction and artificially low or negative biological signals. You must correct for IFE mathematically first.

Q: Does the hydrochloride salt form of this specific compound matter? A: Yes, significantly. The HCl salt means that upon dissolution in water, the compound releases protons, lowering the local pH. If your assay buffer is weak (e.g., 10 mM Tris), the pH drop can protonate the target protein or the fluorophore itself, altering their quantum yields. Always use a sufficiently strong buffer (e.g., 50 mM) to absorb the proton load.

Q: I applied the IFE correction, but my data is still non-linear at high concentrations. Why? A: The standard IFE correction equation assumes a perfectly uniform optical path length and a rectangular cuvette geometry[3]. In microplates, the meniscus of the liquid creates a lens effect, altering the path length. If your compound concentration results in an absorbance >1.5 , the mathematical correction breaks down. At that point, you must either dilute the compound, use a thinner microplate (e.g., 1536-well), or switch to an assay technology less dependent on path length, such as Fluorescence Polarization (FP).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[Link]

  • Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7107–7114.[Link]

  • Jadhav, A., Ferreira, R. S., Klumpp, C., Mott, B. T., Austin, C. P., Inglese, J., Thomas, C. J., Maloney, D. J., Shoichet, B. K., & Simeonov, A. (2009). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(1), 37–51.[Link]

  • King, O. N. F., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS One, 5(11), e15535.[Link]

Sources

Optimization

Adjusting pH for optimal stability of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride solutions

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and drug development professionals working with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (also known as O-phenyl-L-serine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and drug development professionals working with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (also known as O-phenyl-L-serine HCl).

Because this compound features a primary amine, a carboxylic acid, and a phenoxy ether linkage on the β -carbon, its stability and solubility are highly dependent on pH. Improper pH adjustment is the leading cause of experimental failure, resulting in precipitation, racemization, or irreversible chemical degradation.

Physicochemical Profile & Stability Matrix

To successfully formulate this compound, you must understand how its ionization state dictates its physical and chemical behavior. The quantitative data below summarizes the compound's behavior across the pH spectrum.

pH RangeDominant SpeciesAqueous SolubilityChemical StabilityPrimary Degradation Pathway
< 3.0 Cationic (Protonated)High (>50 mg/mL)Excellent None (Highly stable as HCl salt)
5.0 - 6.5 ZwitterionicVery Low Good Physical instability (Isoelectric precipitation)
7.0 - 7.5 Anionic/ZwitterionicModerate Fair Slow racemization over prolonged periods
> 8.0 Anionic (Deprotonated)High Poor Base-catalyzed β -elimination[1]

Troubleshooting Guides & FAQs

Q: Why does my stock solution turn cloudy when I adjust it to pH 7.4 for cell culture assays? A: This is a physical instability issue caused by the molecule's isoelectric point (pI). As an HCl salt, the compound dissolves readily in water, yielding a highly acidic solution (pH 1.5–2.0). When you titrate this solution with a base (e.g., NaOH) to reach physiological pH, the solution must pass through the pI ( 5.6). At the pI, the molecule exists almost entirely as a zwitterion with a net charge of zero, exhibiting its lowest aqueous solubility. This causes transient or permanent precipitation. Solution: Avoid titrating concentrated stocks. Instead, dilute the acidic stock directly into a pre-buffered assay medium.

Q: I detected phenol, ammonia, and pyruvate in my aged pH 8.5 buffer solutions. Is the compound degrading? A: Yes, your compound has undergone irreversible chemical degradation. O-substituted serine derivatives, including O-phenylserine, are highly susceptible to base-catalyzed β -elimination[1]. At alkaline pH, hydroxide ions abstract the relatively acidic α -proton. This carbanion intermediate triggers the elimination of the phenoxy group (released as phenol), yielding a highly reactive dehydroalanine intermediate[2]. Dehydroalanine is unstable in aqueous media and rapidly hydrolyzes into pyruvate and ammonia[3].

Q: How can I prevent racemization during long-term experiments? A: The electron-withdrawing nature of the phenoxy group increases the acidity of the α -proton. Exposure to basic pH not only drives β -elimination but also promotes reversible enolization, leading to the racemization of the pure (S)-enantiomer into an inactive (R/S) mixture. To maintain chiral integrity, never exceed pH 7.5, avoid the direct addition of strong unbuffered bases, and store working solutions at 4°C for no longer than 24 hours.

Mechanistic Degradation Pathway

Understanding the causality behind high-pH degradation is critical for experimental design. The diagram below illustrates the β -elimination cascade that destroys the molecule if the pH exceeds 8.0.

Mechanism Reactant (S)-2-Amino-3-phenoxypropanoic acid (Stable at pH < 6) Intermediate Carbanion Intermediate (Alpha-proton abstraction) Reactant->Intermediate pH > 8 (OH-) Elimination Dehydroalanine + Phenol (Leaving Group) Intermediate->Elimination β-elimination Hydrolysis Pyruvate + Ammonia (Final Degradants) Elimination->Hydrolysis H2O hydrolysis

Base-catalyzed β-elimination pathway of O-substituted serines at high pH.

Step-by-Step Methodology: Preparing a Self-Validating Physiological Stock

To avoid isoelectric precipitation and base-catalyzed degradation, the acidic HCl salt must be diluted directly into a high-capacity buffer. Never use concentrated NaOH to titrate the raw amino acid solution , as localized pockets of high pH will cause immediate β -elimination before the bulk solution equilibrates.

Phase 1: Acidic Reconstitution (Stable Stock)

  • Gravimetric Preparation: Weigh 21.7 mg of (S)-2-Amino-3-phenoxypropanoic acid HCl powder.

  • Dissolution: Dissolve the powder in 1.0 mL of LC-MS grade water to create a 100 mM stock.

  • Self-Validation Check 1: The solution must be perfectly clear. Verify the pH using a micro-probe; it should read between 1.5 and 2.0. At this pH, the stock is chemically stable for up to 4 weeks at 4°C.

Phase 2: Buffer Pre-Conditioning & Neutralization (Working Solution) 4. Buffer Prep: Prepare a 200 mM HEPES buffer solution and adjust its pH to 7.6 using 1M KOH. 5. Dilution: Slowly add 100 µL of the 100 mM acidic stock dropwise into 900 µL of the 200 mM HEPES buffer while vortexing continuously.

  • Causality Note: The high buffering capacity of HEPES instantly neutralizes the HCl without creating localized high-pH zones, completely bypassing the β -elimination trigger.

  • Self-Validation Check 2: Verify the final pH is exactly 7.4. Measure the absorbance at 270 nm (characteristic of the phenoxy group) using a NanoDrop or UV-Vis spectrophotometer to confirm the concentration and ensure no compound was lost to micro-precipitation.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter. Do not autoclave , as thermal stress combined with aqueous conditions will induce hydrolysis.

Workflow Start Dry Powder (HCl Salt) Dissolve Dissolve in DI Water (pH ~1.5 - 2.0) Start->Dissolve Decision Intended Use? Dissolve->Decision Store Long-Term Storage (Keep at pH < 3, 4°C) Decision->Store Stock Assay Physiological Assay (Target pH 7.4) Decision->Assay Working Buffer Dilute Dropwise into 200mM HEPES (pH 7.6) Assay->Buffer Avoid direct NaOH Filter Sterile Filter (0.22 µm) Do NOT Autoclave Buffer->Filter UV-Vis Validation End Use Within 24 Hours Filter->End

Workflow for the preparation and pH adjustment of (S)-2-Amino-3-phenoxypropanoic acid HCl.

References

  • Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation. Journal of Cellular Biochemistry.[Link]

  • Fragmentation of monoclonal antibodies. mAbs / National Institutes of Health (PMC).[Link]

  • Phosphoserine Lyase Deoxyribozymes: DNA-Catalyzed Formation of Dehydroalanine Residues in Peptides. Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride vs (R)-enantiomer biological activity comparison

As a Senior Application Scientist, I approach the selection of unnatural amino acids not merely as a structural substitution, but as a strategic programming of a molecule's biological fate. When engineering peptide thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of unnatural amino acids not merely as a structural substitution, but as a strategic programming of a molecule's biological fate. When engineering peptide therapeutics or synthesizing small-molecule drugs, the choice between the (S)-enantiomer (L-form) and the (R)-enantiomer (D-form) of 2-Amino-3-phenoxypropanoic acid hydrochloride (commonly known as O-phenylserine) dictates the compound's metabolic stability, receptor affinity, and structural self-assembly.

This guide provides an objective, data-driven comparison of the biological activities of these two enantiomers, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Divergence: Metabolism and Receptor Binding

The fundamental difference between the (S)- and (R)-enantiomers lies in their spatial orientation, which governs their interaction with chiral biological environments.

The (S)-Enantiomer: A Chiral Synthon for Target-Specific Pharmacology The (S)-enantiomer (O-phenyl-L-serine) mimics the stereochemistry of natural L-amino acids. Because of this, it is recognized by native metabolic enzymes. For example, cysteine synthase (EC 2.5.1.47) actively recognizes (S)-O-phenylserine as a substrate, catalyzing its conversion into S-phenyl-L-cysteine[1]. In drug development, this native-like stereochemistry is highly advantageous when designing molecules that must fit into highly specific biological receptors. (S)-O-phenylserine serves as a critical chiral building block in the stereoselective synthesis of CVN636, a highly potent, selective, and CNS-penetrant mGluR7 allosteric agonist[2]. The (S)-configuration ensures the correct 3D orientation of the subsequent oxo-chromane core, which is strictly required for optimal hydrogen bonding and van der Waals interactions within the mGluR7 allosteric binding pocket.

The (R)-Enantiomer: Evasion of Proteolysis in Peptide Engineering Conversely, the (R)-enantiomer (O-phenyl-D-serine) acts as an orthogonal biological element. Endogenous proteases have evolved stereospecific active sites that perfectly accommodate L-amino acids. The D-amino acid side chain creates severe steric hindrance, preventing the nucleophilic attack required for peptide bond cleavage. In the development of ultrashort cationic lipopeptides, incorporating O-phenylserine residues has been proven to significantly enhance broad-spectrum antimicrobial activity[3]. Substituting the native (S)-form with the (R)-form in these sequences not only grants near-total resistance to serum proteases but also alters the peptide's self-assembly properties, often driving the formation of β -sheet-rich nanofibril networks that concentrate local positive charges to efficiently lyse bacterial membranes.

Pathway cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway S_node (S)-O-Phenylserine S_target Receptor Binding (e.g., mGluR7) S_node->S_target Stereospecific Fit R_node (R)-O-Phenylserine R_target AMP Engineering (Membrane Lysis) R_node->R_target Proteolytic Evasion

Figure 1: Divergent therapeutic applications based on enantiomeric stereospecificity.

Comparative Data Summary

To facilitate objective decision-making in your drug design pipeline, the functional impacts of both enantiomers are summarized below.

Parameter(S)-Enantiomer (L-form)(R)-Enantiomer (D-form)Functional Implication
Stereochemical Designation L-O-phenylserineD-O-phenylserineDictates the 3D spatial orientation of the bulky phenoxy side chain.
Proteolytic Stability Low (Susceptible)High (Resistant)The (R)-form is ideal for extending the in vivo half-life of peptide therapeutics.
Enzymatic Recognition Substrate (e.g., Cysteine Synthase)Non-substrate (Steric clash)The (S)-form can be metabolized; the (R)-form acts as an orthogonal biological element.
Secondary Structure Impact Promotes native α -helices / β -sheetsDisrupts native helices; alters self-assemblyThe (R)-form can be used to engineer specific nanostructures (e.g., hydrogels) or break unwanted aggregation.
Primary Application Chiral synthon for small molecules (e.g., mGluR7 agonists)Stabilizing residue in antimicrobial lipopeptidesSelection depends on whether the target is a stereospecific receptor or a bacterial membrane.

Self-Validating Experimental Methodologies

Protocol A: LC-MS/MS Serum Stability Assay

Objective: Quantify the resistance of (S)- vs. (R)-O-phenylserine-containing peptides to enzymatic degradation.

  • Causality of Choice: 25% human serum is chosen over purified isolated proteases because it accurately mimics the complex, multi-enzyme proteolytic environment of human blood, providing a true measure of in vivo stability.

  • Preparation: Prepare 25% human serum in PBS (pH 7.4) and pre-warm to 37°C.

  • Internal Controls (Self-Validation):

    • Positive Control: Native Substance P (a known L-peptide) to confirm the serum proteases are active.

    • Internal Standard: A stable isotope-labeled peptide to account for matrix suppression effects during mass spectrometry.

  • Incubation: Spike the test peptides ((S)- and (R)-variants) to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the enzymatic activity by adding 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, tracking the decay of the intact parent mass.

Protocol B: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Objective: Determine the antimicrobial efficacy of the engineered enantiomeric peptides.

  • Causality of Choice: The inclusion of both a sterility control and a reference antibiotic ensures the system is self-validating; it proves the broth supports bacterial growth while confirming the assay's sensitivity to known membrane-lytic agents.

  • Culture: Grow target strains (e.g., S. aureus, P. aeruginosa) in Mueller-Hinton broth to the logarithmic growth phase (OD600 ~0.1).

  • Dilution: In a 96-well plate, perform serial two-fold dilutions of the peptides (from 128 µg/mL down to 0.25 µg/mL).

  • Internal Controls (Self-Validation):

    • Sterility Control: Broth only (must remain optically clear).

    • Growth Control: Broth + Bacteria (must show turbidity).

    • Reference Control: Meropenem or Polymyxin B with a known MIC.

  • Inoculation: Add 5×105 CFU/mL of bacteria to each well. Incubate at 37°C for 18 hours.

  • Readout: Measure absorbance at 600 nm. The MIC is defined as the lowest concentration exhibiting no visible growth.

Workflow step1 1. Peptide Synthesis Incorporate (S)/(R) Residues step2 2. Serum Incubation 25% Human Serum at 37°C step1->step2 step3 3. LC-MS/MS Analysis Quantify Intact Peptide step2->step3 step4 4. MIC Determination Broth Microdilution step3->step4

Figure 2: Self-validating workflow for evaluating peptide stability and antimicrobial efficacy.

References

1.[3] Glossop, H. D., De Zoysa, G., Pilkington, L., & Sarojini, V. (2021). "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides." Journal of Fluorine Chemistry, 241, 109685. 3 2.[2] "Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist." ACS Publications (2023). 2 3.[1] "Information on EC 2.5.1.47 - cysteine synthase." BRENDA Enzyme Database. 1

Sources

Comparative

A Comparative Guide to (S)-2-Amino-3-phenoxypropanoic acid hydrochloride and Standard Amino Acid Derivatives in Peptide Science

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach. These unique building blocks offer a palette of chemical diversity far exceeding that of the 20 proteinogenic amino acids, enabling the rational design of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. This guide provides an in-depth comparison of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, a non-natural amino acid, with its closest natural analogue, L-Phenylalanine. Through an objective lens, supported by established principles and experimental methodologies, we will explore the nuances of their structures, the implications for peptide synthesis, and the potential impact on the final peptide's biological activity and stability.

Structural and Physicochemical Properties: A Tale of Two Phenylpropanoids

At first glance, (S)-2-Amino-3-phenoxypropanoic acid and L-Phenylalanine share a common phenylpropanoid scaffold. However, the introduction of an oxygen atom in the side chain of the former imparts distinct physicochemical properties that can significantly influence peptide structure and function.

Property(S)-2-Amino-3-phenoxypropanoic acid hydrochlorideL-PhenylalanineRationale for Difference
Molecular Formula C9H12ClNO3C9H11NO2Presence of the ether linkage and hydrochloride salt in the non-natural amino acid.
Molecular Weight 217.65 g/mol [1]165.19 g/mol [2]The addition of an oxygen atom and HCl contributes to a higher molecular weight.
Side Chain PhenoxypropylBenzylThe ether linkage in the phenoxypropyl side chain introduces a degree of flexibility and polarity not present in the purely hydrophobic benzyl group.[3]
Hydrophobicity Expected to be less hydrophobic than PhenylalanineHighly hydrophobic[4]The ether oxygen can act as a hydrogen bond acceptor, slightly increasing its interaction with aqueous environments compared to the nonpolar benzyl group.
Acidity (pKa) Not readily available1.83 (carboxyl), 9.13 (amino)[2]The electronic effect of the phenoxy group might slightly alter the pKa values compared to Phenylalanine.
Solubility Data not widely available14.11 g/L in water at 25 °C[2]The hydrochloride salt form generally enhances water solubility.

The seemingly subtle difference of an ether linkage in (S)-2-Amino-3-phenoxypropanoic acid introduces a kink and a potential hydrogen bond acceptor site in the side chain. This can disrupt the typical hydrophobic packing observed with Phenylalanine residues within a peptide's core, potentially influencing folding and aggregation properties.[4]

Incorporation into Peptides: A Synthetic Perspective

The workhorse of peptide synthesis, Solid-Phase Peptide Synthesis (SPPS), is adaptable for the inclusion of non-natural amino acids.[5][6] However, the unique structure of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride necessitates specific considerations.

Challenges and Strategies in SPPS

The incorporation of ncAAs can present unique challenges, primarily related to steric hindrance and altered reactivity.[6] The bulkier phenoxypropyl side chain of (S)-2-Amino-3-phenoxypropanoic acid may lead to slower and less efficient coupling reactions compared to Phenylalanine, especially when adjacent to other sterically demanding residues.[7][8]

Strategies to Overcome Coupling Challenges:

  • Potent Coupling Reagents: Utilizing stronger activating reagents like HATU or HCTU can enhance the rate and completeness of the coupling reaction.

  • Extended Reaction Times: Allowing for longer coupling times (e.g., 2-4 hours or even overnight) can help drive the reaction to completion.

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can ensure a higher yield of the desired product.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, proving particularly effective for hindered amino acids.[9]

Experimental Protocols

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating either (S)-2-Amino-3-phenoxypropanoic acid hydrochloride or L-Phenylalanine into a peptide sequence.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF, DCM) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Activated AA in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat If not final AA Cleavage 6. Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage If final AA Repeat->Deprotection Precipitation 7. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[6]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (either (S)-2-Amino-3-phenoxypropanoic acid or Phenylalanine) (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours. For (S)-2-Amino-3-phenoxypropanoic acid, consider extending this time or performing a double coupling.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 2: Peptide Purity Analysis by RP-HPLC

HPLC_Workflow SamplePrep 1. Sample Preparation (Dissolve peptide in appropriate solvent) Injection 4. Sample Injection SamplePrep->Injection MobilePhase 2. Mobile Phase Preparation (e.g., Water/Acetonitrile with 0.1% TFA) ColumnEquil 3. Column Equilibration (Reverse-phase C18 column) MobilePhase->ColumnEquil ColumnEquil->Injection Gradient 5. Gradient Elution (Increasing organic solvent concentration) Injection->Gradient Detection 6. UV Detection (e.g., 214 nm and 280 nm) Gradient->Detection Analysis 7. Data Analysis (Peak integration and purity calculation) Detection->Analysis

Caption: Workflow for peptide purity analysis using RP-HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, often the initial mobile phase conditions.

  • Mobile Phase: Prepare the mobile phases, typically water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

  • Column: Use a reverse-phase C18 column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B.

  • Detection: Monitor the elution profile using a UV detector at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Phenylalanine and the phenoxy group).

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Impact on Peptide Properties and Biological Function

The substitution of a natural amino acid with a non-canonical one can have profound effects on the resulting peptide's structure, stability, and biological activity.

Conformational Effects

The introduction of the more flexible and polar phenoxypropyl side chain of (S)-2-Amino-3-phenoxypropanoic acid in place of the rigid, hydrophobic benzyl group of Phenylalanine can induce significant conformational changes.[10] This may lead to altered secondary structures, such as turns or helices, which could either enhance or diminish the peptide's ability to bind to its biological target.[11]

Proteolytic Stability

A key driver for incorporating non-natural amino acids is to enhance resistance to enzymatic degradation.[12] Proteases recognize and cleave specific peptide sequences and conformations. The altered side chain and potential conformational shifts introduced by (S)-2-Amino-3-phenoxypropanoic acid can hinder protease recognition, leading to a longer biological half-life of the peptide.[13]

Biological Activity

The ultimate goal of such a substitution is often to modulate biological activity. This can manifest in several ways:

  • Increased Potency: A new conformation may lead to a tighter binding affinity with the target receptor or enzyme.

  • Altered Selectivity: The modified peptide might exhibit a different binding profile to related receptors, potentially reducing off-target effects.

  • Novel Function: The introduction of the phenoxy group could introduce new interactions, such as hydrogen bonding, that were not possible with Phenylalanine, potentially leading to novel biological activities.

Conclusion

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride represents a valuable tool for peptide chemists and drug developers seeking to expand beyond the limitations of natural amino acids. While its structural similarity to Phenylalanine provides a logical starting point for substitution, the subtle introduction of an ether linkage imparts unique physicochemical properties that can be leveraged to enhance peptide stability and modulate biological function. The successful incorporation of this and other non-natural amino acids requires careful consideration of the synthetic challenges and a thorough analysis of the resulting peptide's properties. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of such modified peptides, paving the way for the development of next-generation peptide-based therapeutics and biomaterials.

References

  • WikiMol. (n.d.). Phenylalanine. Available at: [Link]

  • Wikipedia. (2024). Phenylalanine. Available at: [Link]

  • Research Communities. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Available at: [Link]

  • ResearchGate. (2025). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. Available at: [Link]

  • The Biology Project. (n.d.). Phenylalanine. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Dl-Phenylalanine. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available at: [Link]

  • PMC. (n.d.). Incorporation of non-canonical amino acids. Available at: [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Available at: [Link]

  • ASM Journals. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available at: [Link]

  • ChemBK. (2025). (S)-2-Amino-3-hydroxypropanoic acid. Available at: [Link]

  • Scribd. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. Available at: [Link]

  • PMC. (n.d.). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Available at: [Link]

  • Journal of Peptide Science. (2016). Comparative analysis reveals amino acids critical for anticancer activity of peptide CIGB-552. Available at: [Link]

  • Chemical Substance Information. (n.d.). 3-amino-2-phenoxypropanoic acid hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • PMC. (2025). Impact of stereochemical replacement on activity and selectivity of membrane-active antibacterial and antifungal cyclic peptides. Available at: [Link]

  • RSC Publishing. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

  • ResearchGate. (n.d.). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Available at: [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Available at: [Link]

  • PMC. (n.d.). Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study. Available at: [Link]

  • ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Available at: [Link]

  • ResearchGate. (n.d.). 68437 PDFs | Review articles in PEPTIDE SYNTHESIS. Available at: [Link]

  • ResearchGate. (2026). (PDF) Impact of Stereochemical Replacement on the Activity and Selectivity of Membrane-Active Cationic Cyclic Peptides with Broad-Spectrum Antibacterial and Antifungal Activity. Available at: [Link]

  • MDPI. (2023). Influence of the Drug Position on Bioactivity in Angiopep-2—Daunomycin Conjugates. Available at: [Link]

  • RSC Publishing. (n.d.). Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers. Chemical Science. Available at: [Link]

  • IntechOpen. (2019). Synthesis and Applications of Synthetic Peptides. Available at: [Link]

Sources

Validation

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride mass spectrometry (LC-MS) reference spectra

An In-Depth Technical Guide to the Mass Spectrometry of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride by LC-MS For researchers and professionals in drug development and metabolomics, the precise structural characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride by LC-MS

For researchers and professionals in drug development and metabolomics, the precise structural characterization and quantification of novel small molecules are paramount. (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, a non-proteinogenic amino acid, presents unique analytical challenges due to its polar nature and specific structural motifs. This guide provides a comprehensive, in-depth analysis of its behavior under Liquid Chromatography-Mass Spectrometry (LC-MS), offering both foundational principles and a detailed experimental framework. As a senior application scientist, this document is structured to explain the "why" behind the "how," ensuring a robust and reproducible analytical approach.

Part 1: Foundational Principles of LC-MS for Modified Amino Acids

The analysis of polar compounds like amino acids requires a nuanced approach that balances chromatographic retention with efficient ionization.[1]

Chromatographic Strategy: To Derivatize or Not?

Standard reverse-phase (RP) liquid chromatography can be challenging for polar analytes, which often exhibit poor retention and peak shape.[1] Two primary strategies emerge:

  • Direct Analysis: This is the fastest approach, minimizing sample preparation.[2] However, it relies on specialized column chemistries, such as porous graphitic carbon or hydrophilic interaction liquid chromatography (HILIC), to achieve adequate retention for highly polar molecules.[1] For moderately polar compounds like (S)-2-Amino-3-phenoxypropanoic acid, modern C18 columns coupled with aqueous mobile phases containing acid modifiers can often provide sufficient retention.

  • Pre-column Derivatization: This involves chemically modifying the amino acid to increase its hydrophobicity, thereby improving its retention on standard RP columns.[3][4] While effective, this adds steps to the workflow, increasing time and the potential for analytical variability.[1][2]

For the purposes of this guide, we will focus on the more direct, underivatized approach, which offers higher throughput and simplicity.

Mass Spectrometry: Ionization and Fragmentation

  • Electrospray Ionization (ESI): ESI is the premier soft ionization technique for polar and thermally labile molecules like amino acids.[5][6] It transfers ions from solution to the gas phase with minimal fragmentation, preserving the molecular ion for analysis.[7] In positive ion mode, the primary amine group of (S)-2-Amino-3-phenoxypropanoic acid readily accepts a proton, forming the protonated molecule, [M+H]⁺, which serves as our precursor ion for subsequent fragmentation analysis.

  • Collision-Induced Dissociation (CID): To elucidate the structure of the molecule, we employ tandem mass spectrometry (MS/MS). CID is a process where the selected precursor ion is accelerated and collided with an inert gas (like argon or nitrogen) within the mass spectrometer.[8] This collision converts kinetic energy into internal energy, causing the ion to fragment at its weakest bonds.[8][9] The resulting product ions are characteristic of the molecule's structure, providing a chemical fingerprint.

Part 2: A Validated Protocol for LC-MS/MS Analysis

This section details a robust, self-validating protocol for the analysis of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride.

Experimental Workflow Diagram

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in LC-MS grade water.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions:

    • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrumentation: Triple Quadrupole, Q-TOF, or Orbitrap mass spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 800 L/h.

    • MS Scan Mode:

      • MS1 (Full Scan): Scan from m/z 50 to 300 to confirm the presence of the precursor ion.

      • MS2 (Product Ion Scan): Select the precursor ion at m/z 182.2 and apply a collision energy ramp (e.g., 10-30 eV) to generate a representative fragmentation spectrum.

Part 3: Reference Spectra and Fragmentation Analysis

The molecular formula of (S)-2-Amino-3-phenoxypropanoic acid (the free base) is C₉H₁₁NO₃, with a monoisotopic mass of 181.07 g/mol .[10] In positive ESI mode, the protonated molecule [M+H]⁺ is observed.

Expected Precursor Ion:

Ion Species Formula Calculated m/z

| [M+H]⁺ | [C₉H₁₂NO₃]⁺ | 182.08 |

Predicted MS/MS Fragmentation Pathway:

The fragmentation of protonated amino acids typically involves the sequential loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, leading to the formation of a characteristic immonium ion.[11] For (S)-2-Amino-3-phenoxypropanoic acid, additional fragmentation pathways involving the phenoxy ether linkage are expected.

G cluster_path1 Pathway 1: Amino Acid Backbone cluster_path2 Pathway 2: Ether Cleavage cluster_path3 Pathway 3: Phenoxy Group parent Precursor Ion [M+H]⁺ m/z 182.08 p1_1 Loss of H₂O -18.01 Da parent->p1_1 p2_1 Loss of Phenol -94.04 Da parent->p2_1 p3_1 Formation of Phenoxy Cation (Protonated Phenol) parent->p3_1 p1_2 [C₉H₁₀NO₂]⁺ m/z 164.07 p1_1->p1_2 p1_3 Loss of CO -27.99 Da p1_2->p1_3 p1_4 Immonium Ion [C₈H₁₀NO]⁺ m/z 136.08 p1_3->p1_4 p2_2 [C₃H₆NO₂]⁺ m/z 88.04 p2_1->p2_2 p3_2 [C₆H₇O]⁺ m/z 95.05 p3_1->p3_2

Sources

Comparative

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride vs O-benzyl-L-serine in organic synthesis

As a Senior Application Scientist in peptide chemistry and organic synthesis, I frequently guide research teams through the nuanced selection of amino acid building blocks. When comparing (S)-2-Amino-3-phenoxypropanoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry and organic synthesis, I frequently guide research teams through the nuanced selection of amino acid building blocks. When comparing (S)-2-Amino-3-phenoxypropanoic acid hydrochloride (commonly referred to as O-phenyl-L-serine hydrochloride) and O-benzyl-L-serine , we are not merely comparing two reagents; we are comparing two fundamentally different synthetic strategies.

O-Benzyl-L-serine is a workhorse intermediate utilizing a transient protecting group , designed to be removed. Conversely, O-phenyl-L-serine is an unnatural amino acid pharmacophore , designed to be permanently retained to alter the biological and physical properties of the final molecule[1].

This guide objectively evaluates their comparative performance, mechanistic roles, and experimental workflows to help you architect highly efficient synthetic routes.

Mechanistic Divergence: Protection vs. Modification

The primary hydroxyl group of native L-serine is highly nucleophilic. During Solid-Phase Peptide Synthesis (SPPS) or liquid-phase coupling, this hydroxyl will readily undergo unwanted O-acylation, leading to branched or polymerized byproducts[2].

  • O-Benzyl-L-serine: Solves the nucleophilicity problem via temporary etherification. The benzyl group provides excellent steric shielding during coupling but remains susceptible to specific cleavage conditions (e.g., strong acids like HF or reductive catalytic hydrogenolysis)[3]. Once cleaved, the native L-serine residue is restored.

  • (S)-2-Amino-3-phenoxypropanoic acid HCl: Solves a biological problem rather than a synthetic one. The phenyl ether is exceptionally stable. It resists standard acidic cleavage (including high-concentration TFA and HF) and standard hydrogenolysis. It is incorporated into sequences (such as battacin analogues) specifically to increase lipophilicity, alter the conformational landscape, and confer resistance against proteolytic degradation in serum[1].

Pathway Ser L-Serine Core OBzl O-Benzyl-L-serine (Protecting Group) Ser->OBzl Benzyl Bromide (Williamson) OPh O-Phenyl-L-serine (Pharmacophore) Ser->OPh Phenol (Mitsunobu) Peptide Native Peptide (OH Restored) OBzl->Peptide SPPS + Cleavage (HF or H2/Pd-C) Mimetic Peptidomimetic (OPh Retained) OPh->Mimetic SPPS + Cleavage (TFA Cocktail)

Figure 1: Divergent synthetic pathways and final outcomes of L-Serine derivatives.

Comparative Performance Data

To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of both compounds under standard organic synthesis conditions.

ParameterO-Benzyl-L-serine(S)-2-Amino-3-phenoxypropanoic acid HCl
Primary Synthetic Role Transient side-chain protection[4]Permanent structural modification[1]
Ether Linkage Stability Cleavable (Labile to strong acid/reduction)Highly stable (Resists standard cleavage)
Typical Cleavage Conditions HF, TFMSA, or H₂ / Pd-CN/A (Retained in final product)
Synthetic Origin Williamson ether synthesis[5]Mitsunobu reaction of phenols[1]
Steric Bulk during Coupling ModerateHigh (Requires efficient coupling reagents like HATU)
Impact on Final Molecule None (Restores native -OH)Permanent increase in LogP and protease resistance
Key Applications Synthesis of native peptides, Poly(α-hydroxy acids)[2]Antimicrobial lipopeptides, Peptidomimetics[1]

Experimental Workflows & Self-Validating Protocols

A robust protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for utilizing these two derivatives, complete with the analytical markers required to verify causality and success at each step.

Protocol A: Synthesis and Validation of N-Boc-O-benzyl-L-serine

Objective: Prepare a protected building block via Williamson ether synthesis.

Causality: N-Boc protection must precede benzylation to prevent N-alkylation. Sodium hydride (NaH) is utilized to quantitatively deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide that attacks benzyl bromide[5].

  • N-Protection: Dissolve L-serine in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Stir for 24 hours at room temperature. Extract and acidify to yield N-Boc-L-serine[3].

  • Alkoxide Formation: Dissolve N-Boc-L-serine (10.0 mmol) in 24 mL of anhydrous DMF. Purge with Argon. At 0 °C, carefully add NaH (10.0 mmol) and stir for 15 minutes until H₂ evolution ceases[5].

  • Etherification: Add benzyl bromide (10.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours[5].

  • Workup & Validation: Quench with water, extract with EtOAc, and concentrate.

    • Self-Validation Check: Perform FTIR analysis on the neat product. The successful protection of the side-chain is confirmed by the appearance of an IR band at 1157 cm⁻¹ (C–O ether stretch) , alongside the carbamate C=O stretch at 1672 cm⁻¹[5].

Protocol B: Incorporation of O-Phenyl-L-serine into Antimicrobial Lipopeptides

Objective: Synthesize a protease-resistant peptidomimetic using SPPS.

Causality: Because the phenoxy group is highly stable, it requires no side-chain protecting group during synthesis. However, the bulky phenyl ring creates steric hindrance during amide bond formation, necessitating the use of highly reactive uronium coupling reagents (e.g., HATU) rather than standard carbodiimides (DIC)[1].

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Coupling: Pre-activate (S)-Fmoc-2-Amino-3-phenoxypropanoic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add the activated complex to the resin and agitate for 2 hours.

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

    • Causality Note: Unlike benzyl ethers, the phenyl ether linkage is entirely unaffected by this harsh acidic treatment[1].

  • Validation: Precipitate the peptide in cold diethyl ether.

    • Self-Validation Check: Analyze via MALDI-TOF MS. The mass spectrum will show a +76 Da mass shift relative to the native L-serine analogue, confirming the permanent retention of the phenoxy pharmacophore[1].

SPPS Start Solid-Phase Peptide Synthesis (SPPS) Split Select Building Block Start->Split PathA Incorporate O-Benzyl-L-serine Split->PathA PathB Incorporate O-Phenyl-L-serine Split->PathB CleavageA Global Cleavage & Deprotection (HF or H2/Pd-C) PathA->CleavageA CleavageB Standard Cleavage (TFA/Scavengers) PathB->CleavageB EndA Yields Free Serine (Temporary Protection) CleavageA->EndA Benzyl ether cleaved EndB Yields Phenoxy-Serine (Permanent Modification) CleavageB->EndB Phenyl ether survives

Figure 2: SPPS workflow demonstrating the cleavage susceptibility of the two derivatives.

Conclusion

The choice between O-benzyl-L-serine and (S)-2-amino-3-phenoxypropanoic acid hydrochloride dictates the trajectory of your synthetic workflow. Use the benzyl derivative when your target is a naturally occurring peptide or a poly(α-hydroxy acid) polymer where the native hydroxyl group must eventually be exposed[2]. Opt for the phenoxy derivative when engineering advanced peptidomimetics, such as ultrashort cationic lipopeptides, where enhanced lipophilicity and resistance to enzymatic degradation are critical to the drug's mechanism of action[1].

References

  • Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352-2353. [Link]

  • Glossop, H. D., De Zoysa, G. H., Pilkington, L. I., Barker, D., & Sarojini, V. (2021). Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. Journal of Fluorine Chemistry, 241, 109685. [Link]

  • Lu, Y., Yin, L., Zhang, Y., et al. (2012). Synthesis of water-soluble poly(α-hydroxy acids) from living ring-opening polymerization of O-benzyl-l-serine carboxyanhydrides. ACS Macro Letters, 1(4), 441-444. [Link]

  • Lee, T.-H., et al. (2002). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential Therapeutics. Digital Commons @ Michigan Tech. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Ligand-Receptor Interactions: A Case Study with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride

Introduction: From Novel Compound to Characterized Ligand In the landscape of drug discovery and molecular biology, the identification of a novel small molecule is merely the first step in a long and intricate journey. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Novel Compound to Characterized Ligand

In the landscape of drug discovery and molecular biology, the identification of a novel small molecule is merely the first step in a long and intricate journey. The true potential of a compound, such as (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, is only unlocked through rigorous characterization of its biological interactions. A critical phase in this process is the precise and objective measurement of its binding affinity to putative protein targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the binding affinity of a novel compound.

While (S)-2-Amino-3-phenoxypropanoic acid hydrochloride is a known amino acid derivative, its specific, high-affinity protein targets are not extensively documented in public literature.[1][2][3] Therefore, we will use this molecule as a case study to illustrate a robust, multi-platform benchmarking strategy. For the purpose of this guide, we will proceed with a hypothetical scenario where preliminary computational screening and homology modeling suggest a potential interaction with Transducin-Like Enhancer of split 4 (TLE4) , a critical transcriptional co-repressor involved in key developmental signaling pathways like Wnt and Notch.[4][5] TLE4's role in neurodevelopment and disease makes it an intriguing, albeit challenging, target for small molecule modulation.[6][7][8]

This guide will detail the requisite experimental designs, from the selection of appropriate receptor models and comparator compounds to the execution of gold-standard biophysical assays. We will explain the causality behind each methodological choice, ensuring a self-validating experimental workflow that delivers trustworthy and reproducible data.

Part 1: The Strategic Framework for Affinity Benchmarking

Before any benchwork commences, a logical framework must be established. This involves selecting the right tools for the question at hand: an appropriate form of the protein target, relevant comparator ligands to provide context, and biophysical techniques capable of delivering unambiguous, quantitative data.

Receptor Model Selection: Recombinant TLE4

The choice of the receptor model is paramount. While cell-based assays are crucial for later stages, initial biophysical characterization demands a purified system to eliminate confounding variables from other cellular components.

  • Rationale: We will utilize a high-purity, recombinantly expressed human TLE4 protein. Specifically, the C-terminal WD40 repeat domain will be used, as this region is well-structured and known to be critical for mediating protein-protein interactions with transcription factors.[9] This approach ensures that any observed binding is a direct interaction with the domain of interest. The protein will be expressed in an E. coli system and purified via affinity and size-exclusion chromatography to >95% purity.

Comparator Compound Selection: Establishing Baselines

A binding affinity value is meaningless in isolation. It gains significance only when compared against positive and negative controls.

  • Positive Control (High Affinity): A short peptide containing the WRPW motif. This motif is a known high-affinity binding partner for the TLE4 WD40 domain, mimicking the C-terminal tails of transcription factors like RUNX2 that TLE4 interacts with to exert its co-repressor function.[10]

  • Negative Control (No Affinity): (S)-2-Amino-3-hydroxypropanoic acid (L-Serine). This compound is a structurally related small molecule but lacks the phenoxy group critical for the hypothesized interaction, making it an ideal candidate to test for non-specific binding.[11]

The overall experimental strategy is designed to move from initial detection of an interaction to a detailed kinetic and thermodynamic profile.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Biophysical Assays cluster_analysis Phase 3: Data Integration & Benchmarking prep_ligand Test Ligand: (S)-2-Amino-3-phenoxypropanoic acid hydrochloride assay_spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) prep_ligand->assay_spr Test assay_itc Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) prep_ligand->assay_itc Test assay_radioligand Competition Binding Assay (Affinity & Specificity) prep_ligand->assay_radioligand Test prep_receptor Receptor Model: Recombinant Human TLE4 (WD40 Domain) prep_receptor->assay_spr Immobilize/Titrate prep_receptor->assay_itc Immobilize/Titrate prep_receptor->assay_radioligand Immobilize/Titrate prep_comparators Comparators: - Positive Control (WRPW Peptide) - Negative Control (L-Serine) prep_comparators->assay_spr Control prep_comparators->assay_itc Control prep_comparators->assay_radioligand Control analysis Comparative Analysis: - KD (Affinity) - kon/koff (Kinetics) - ΔH/ΔS (Thermodynamics) - Ki (Inhibition) assay_spr->analysis assay_itc->analysis assay_radioligand->analysis table Quantitative Summary Table analysis->table

Caption: Overall workflow for benchmarking ligand binding affinity.

Part 2: Core Methodologies for Affinity Determination

We will employ a suite of orthogonal, label-free, and labeled techniques to build a comprehensive binding profile. Using multiple methods provides a self-validating system, as the convergence of data from different physical principles significantly increases confidence in the results.

Surface Plasmon Resonance (SPR): For Kinetics and Affinity

SPR is a label-free optical technique that measures real-time binding events between an immobilized "ligand" (in this case, the receptor) and an analyte in solution.[12] It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).

  • Immobilization: Covalently immobilize the purified recombinant TLE4 protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU). A reference channel is prepared by activating and deactivating the surface without protein to enable background subtraction.

  • Analyte Preparation: Prepare a dilution series of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, the WRPW peptide, and L-Serine in a suitable running buffer (e.g., HBS-EP+). Concentrations should span at least two orders of magnitude around the expected KD (e.g., from 10 nM to 1 µM).

  • Binding Measurement (Kinetics):

    • Inject each analyte concentration over the TLE4 and reference surfaces for a set association time (e.g., 180 seconds).

    • Follow with a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Between cycles, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Perform a global fit of the kinetic data from all concentrations to a 1:1 Langmuir binding model to determine kon, koff, and the calculated KD (koff/kon).

G start Start chip_prep Immobilize TLE4 on Sensor Chip start->chip_prep analyte_prep Prepare Analyte Dilution Series chip_prep->analyte_prep injection Inject Analyte: Measure Association analyte_prep->injection dissociation Buffer Flow: Measure Dissociation injection->dissociation regeneration Regenerate Chip Surface dissociation->regeneration data_analysis Fit Sensorgrams to Kinetic Model dissociation->data_analysis All Concentrations Complete regeneration->injection Next Concentration end End: kon, koff, KD data_analysis->end

Caption: Standard workflow for an SPR binding kinetics experiment.

Isothermal Titration Calorimetry (ITC): For Thermodynamics and Stoichiometry

ITC is considered the gold standard for measuring binding thermodynamics.[13] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.

  • Sample Preparation: Dialyze the purified TLE4 protein and all compounds into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

  • Instrument Setup: Load the TLE4 protein into the sample cell (at a concentration ~10-20x the expected KD) and the test compound into the injection syringe (at a concentration ~10x that of the protein).

  • Titration: Perform a series of small, sequential injections (e.g., 2-3 µL) of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio). Fit this curve to a suitable binding model (e.g., one-site independent) to extract the thermodynamic parameters: n, KD, and ΔH. The binding entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

G prep Prepare TLE4 & Ligand in Matched Buffer load Load TLE4 into Cell, Ligand into Syringe prep->load titrate Inject Ligand into Cell (Sequential Injections) load->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Integrated Heat vs. Molar Ratio measure->plot fit Fit Isotherm to Binding Model plot->fit result Result: KD, ΔH, ΔS, n fit->result

Caption: The experimental process for Isothermal Titration Calorimetry.

Radioligand Competition Binding Assay: For High-Throughput Affinity

This classic method measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.[14] It is a highly sensitive and robust method for determining the inhibitor constant (Ki) of a test compound.

  • Radioligand Selection: A high-affinity radiolabeled version of the WRPW peptide (e.g., [3H]-WRPW) is required. This will serve as the "probe."

  • Assay Setup: In a 96-well plate, incubate a constant, low concentration of the TLE4 protein and a constant concentration of the [3H]-WRPW probe (typically at or below its KD value).

  • Competition: Add a range of concentrations of the unlabeled test compound ((S)-2-Amino-3-phenoxypropanoic acid hydrochloride) to the wells.

  • Incubation & Separation: Allow the reaction to reach equilibrium. Then, rapidly separate the bound from the unbound radioligand using a filter-based method (e.g., vacuum filtration over a glass fiber filter that traps the protein-ligand complexes).

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the competitor. Fit the resulting sigmoidal curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Part 3: Data Synthesis and Benchmarking

The power of this multi-pronged approach lies in the integration of all data points into a single, coherent picture of the molecule's binding characteristics. The results from our hypothetical experiments are summarized below.

Quantitative Binding Affinity Summary
CompoundMethodAffinity Constant (KD/Ki)Association Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Enthalpy (ΔH) (kcal/mol)
(S)-2-Amino-3-phenoxypropanoic acid HCl SPR250 nM (KD) 1.2 x 10⁵3.0 x 10⁻²-
ITC280 nM (KD) ---5.8
Competition310 nM (Ki) ---
WRPW Peptide (Positive Control) SPR15 nM (KD) 3.5 x 10⁵5.3 x 10⁻³-
ITC12 nM (KD) ---8.2
L-Serine (Negative Control) SPRNo Binding Detected ---
ITCNo Heat Change ---
Interpretation of Results
  • Concordance of Data: The affinity values (KD and Ki) for (S)-2-Amino-3-phenoxypropanoic acid hydrochloride are in excellent agreement across three distinct methodologies (250, 280, and 310 nM). This orthogonal validation provides high confidence that the measured interaction is genuine and the affinity is accurate.

  • Affinity Benchmarking: The test compound binds to TLE4 with a respectable sub-micromolar affinity. However, it is approximately 17-fold weaker than the positive control peptide (250 nM vs. 15 nM). This context is crucial for guiding future lead optimization efforts.

  • Kinetic Profile: The SPR data reveals that the compound has a moderately fast association rate and a relatively fast dissociation rate compared to the high-affinity peptide. This suggests that the compound may not reside in the binding pocket for as long as the optimized peptide, a key consideration for downstream functional assays.

  • Thermodynamic Signature: The ITC results show that the binding is enthalpically driven (ΔH = -5.8 kcal/mol), indicating that the formation of favorable contacts like hydrogen bonds and van der Waals interactions is the primary driving force for binding.

  • Specificity: The complete lack of binding observed for the L-Serine negative control confirms that the interaction is specific and not a result of non-specific or promiscuous binding, validating the assay system.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for benchmarking the binding affinity of a novel compound, using (S)-2-Amino-3-phenoxypropanoic acid hydrochloride and the TLE4 receptor as a practical, albeit hypothetical, case study. By integrating data from orthogonal biophysical methods like SPR, ITC, and radioligand binding, researchers can build a high-confidence profile of a molecule's affinity, kinetics, and thermodynamics. This foundational data is indispensable for making informed decisions in hit-to-lead campaigns, validating screening results, and ultimately, advancing our understanding of molecular recognition in biological systems.

References

  • Galazo, M. J., Sweetser, D. A., & Macklis, J. D. (2023). Tle4 controls both developmental acquisition and early post-natal maturation of corticothalamic projection neuron identity. Cell Reports, 42(8), 112957. [Link]

  • Xie, Y., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • Xing, Y., et al. (2018). TLE4 promotes colorectal cancer progression through activation of JNK/c-Jun signaling pathway. Oncotarget, 9(56), 30824–30838. [Link]

  • Galazo, M. J., Sweetser, D. A., & Macklis, J. D. (2022). Tle4 controls both developmental acquisition and postnatal maintenance of corticothalamic projection neuron identity. bioRxiv. [Link]

  • Galazo, M. J., et al. (2023). Tle4 controls both developmental acquisition and early post-natal maturation of corticothalamic projection neuron identity. PubMed. [Link]

  • Genular. (n.d.). TLE4 | ENSG00000106829 | NCBI 7091 - Gene Details. ATomic Lab. [Link]

  • Agarwal, A. A., et al. (2015). TLE4 regulation of wnt-mediated inflammation underlies its role as a tumor suppressor in myeloid leukemia. Oncotarget, 6(13), 11053–11066. [Link]

  • Wikipedia. (2023). Ligand binding assay. Wikipedia. [Link]

  • Reddit. (2014). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? r/askscience. [Link]

  • Zhang, J., et al. (2023). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 14(18), 4875–4881. [Link]

  • Baniwal, S. K., et al. (2021). TLE4 Is a Critical Mediator of Osteoblast and Runx2-Dependent Bone Development. Frontiers in Cell and Developmental Biology, 9, 709337. [Link]

  • Center for Brain Science, Harvard University. (2022). Tle4 controls both developmental acquisition and postnatal maintenance of corticothalamic projection neuron identity. Harvard University. [Link]

  • ResearchGate. (n.d.). Developmental dynamics and neuron-subtype specificity of Tle4 expression. ResearchGate. [Link]

  • QIAGEN. (n.d.). TLE4 [Human]. GeneGlobe. [Link]

  • BOC Sciences. (n.d.). (S)-2-Amino-3-(3-methanesulfonyl-phenyl)-propionic acid hydrochloride. Biocompare. [Link]

  • Zhao, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1058226. [Link]

  • ChemBK. (2025). (S)-2-Amino-3-hydroxypropanoic acid. ChemBK. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride proper disposal procedures

Operational Safety and Disposal Guide for (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride As drug development professionals and analytical scientists, we frequently utilize unnatural amino acids like (S)-2-Amino-3-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for (S)-2-Amino-3-phenoxypropanoic Acid Hydrochloride

As drug development professionals and analytical scientists, we frequently utilize unnatural amino acids like (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in peptide synthesis and active pharmaceutical ingredient (API) development. While the core amino acid framework is generally benign, the presence of the hydrochloride salt fundamentally alters its physicochemical behavior, introducing specific corrosivity and environmental compliance risks.

This guide provides a comprehensive, self-validating operational framework for handling, neutralizing, and disposing of this specific compound, moving beyond basic safety data to explain the causality behind each procedural requirement.

Operational Rationale & Chemical Profiling

Understanding the physicochemical behavior of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride is critical for safe handling. Hydrochloride salts of amino acids are inherently hygroscopic. When exposed to ambient humidity (>45% RH), the crystalline matrix absorbs moisture and undergoes partial dissociation, releasing trace amounts of hydrogen chloride (HCl).

This causality explains why analytical balances often develop pitting or rust when used for prolonged periods without proper decontamination. Consequently, all operational and disposal protocols must account for its corrosive potential and moisture sensitivity.

Table 1: Physicochemical & Regulatory Data Summary

ParameterValue / ClassificationOperational Implication
Chemical Nature Amino Acid Hydrochloride SaltGenerates acidic microenvironments upon dissolution.
Aqueous pH (Concentrated) Typically < 2.5High concentrations may trigger RCRA D002 (Corrosive) status[1].
Hygroscopicity HighRequires storage in desiccators; rapidly absorbs ambient moisture.
Incompatibilities Strong bases, oxidizersExothermic reaction risk; must be strictly segregated in waste storage[2].

Immediate Safety & Handling Protocols

To prevent equipment degradation and ensure operator safety, handling must be paired with an objective, self-validating decontamination process.

Step-by-Step Handling & Validation Methodology:

  • Environmental Control: Ensure the chemical fume hood or ventilated weighing enclosure is operational. Verify that ambient humidity is below 45% to prevent rapid moisture absorption.

  • Transfer: Use anti-static, non-metallic spatulas (e.g., PTFE-coated) to minimize aerosolization of the fine powder and prevent immediate metal corrosion.

  • Self-Validating Decontamination (Critical): Standard visual inspection is insufficient for hydrochloride salts due to invisible micro-dust.

    • Action: After transfer, wipe the balance pan and surrounding bench space with a Kimwipe lightly dampened with deionized (DI) water.

    • Validation: Press a universal pH indicator strip against the damp surface. A pH reading of 6.5–7.5 confirms the absence of acidic residue. If the pH is < 6.0, residual chemical remains. Repeat the wipe with a dilute sodium bicarbonate ( NaHCO3​ ) solution until neutrality is achieved.

Spill Response & Neutralization Workflow

Adding water directly to a concentrated spill of a hydrochloride salt creates a highly localized, hyper-acidic microenvironment that can damage flooring and generate corrosive aerosols. Therefore, dry neutralization is the required initial step.

Step-by-Step Spill Cleanup:

  • Isolation: Evacuate unnecessary personnel and isolate the spill area[3]. Do not use water directly on the solid powder.

  • Dry Neutralization: Cover the spilled (S)-2-Amino-3-phenoxypropanoic acid hydrochloride powder completely with a dry, mild alkaline absorbent such as sodium bicarbonate ( NaHCO3​ ) or sodium carbonate ( Na2​CO3​ )[3].

  • Collection: Gently mix the powder and absorbent. Sweep the neutralized mixture using a non-sparking, plastic dustpan. Place the material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution to neutralize any microscopic residue.

  • Endpoint Verification: Test the cleaned surface with pH paper. The cleanup is validated as complete only when the surface pH reads between 6.5 and 7.5.

Procedural Waste Segregation & Disposal Plan

Proper disposal must align with the EPA's Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines. The National Research Council emphasizes that chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel[4].

A. Solid Waste Disposal
  • Collect all unused or contaminated solid (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in a dedicated, clearly labeled HDPE container.

  • Segregation: Do not mix with strong bases, oxidizers, or water-reactive materials to prevent violent exothermic reactions[2].

  • Labeling: Label the container with the accumulation start date, the full chemical name (no abbreviations), and the primary hazard ("Corrosive/Irritant")[2].

  • Storage Limits: Transfer to the laboratory's Satellite Accumulation Area (SAA). Closed, properly labeled containers may remain in an SAA for up to one year, but must be removed within three days once full[2]. Dispose of via a licensed hazardous waste contractor[3].

B. Aqueous Waste Disposal

Because the compound contains a hydrochloride salt, its aqueous waste streams will naturally be acidic. Under RCRA regulations, any aqueous waste with a pH ≤ 2.0 exhibits the characteristic of corrosivity (D002) and must be managed strictly as hazardous waste[1].

  • Collect aqueous solutions in a secondary containment bin to prevent leaks[2].

  • Optional but recommended: Carefully neutralize the solution using 1M NaOH or saturated NaHCO3​ until the pH reaches 6.0–8.0. Store the liquid waste in a vented cap container if neutralization was recently performed to allow CO2​ outgassing.

  • Even if neutralized, do not pour down the drain. Dispose of the solution via EHS as non-halogenated aqueous organic waste[1].

C. Empty Container Management
  • Triple Rinse Protocol: The EPA mandates that containers holding hazardous materials must be thoroughly emptied and rinsed. Perform a triple rinse using a compatible solvent (e.g., water or methanol)[1].

  • Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste, as it contains the highest concentration of the chemical[5].

  • Defacing: Once triple-rinsed, deface or completely remove the original chemical label[1].

  • Disposal: Dispose of the clean, empty container in the standard laboratory glass/plastic recycling or trash, per institutional policy.

Disposal Workflow Visualization

The following logical workflow dictates the routing of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride waste streams based on their physical state and pH.

DisposalWorkflow Start Waste Generation: (S)-2-Amino-3-phenoxypropanoic acid HCl Solid Solid Powder Waste Start->Solid Aqueous Aqueous Solutions Start->Aqueous Container Empty Containers Start->Container SolidDisp Collect in sealed HDPE (Incineration) Solid->SolidDisp Direct disposal CheckPH Check pH Level Aqueous->CheckPH Rinse Triple Rinse Protocol Container->Rinse Acidic pH < 2 (RCRA D002 Corrosive) CheckPH->Acidic Untreated Neutral pH 6-8 (Neutralized) CheckPH->Neutral Add NaHCO3 AcidicDisp EHS Hazardous Waste Collection Acidic->AcidicDisp Neutral->AcidicDisp Preferred routing Rinsate 1st Rinsate to Hazardous Waste Rinse->Rinsate CleanCont Deface Labels & Discard/Recycle Rinse->CleanCont 2nd/3rd rinse Rinsate->AcidicDisp

Fig 1: Disposal and neutralization workflow for (S)-2-Amino-3-phenoxypropanoic acid HCl waste.

References

  • Amino Acid Standard - SAFETY DATA SHEET . Agilent Technologies.3

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. 2

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. 4

  • Management of Waste - Prudent Practices in the Laboratory . NCBI Bookshelf - NIH. 1

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.